Product packaging for Cyclooct-4-ene-1-carboxylic acid(Cat. No.:)

Cyclooct-4-ene-1-carboxylic acid

Cat. No.: B8210761
M. Wt: 154.21 g/mol
InChI Key: KXJSFMMHUAFBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Eight-Membered Carbocycles in Synthetic and Materials Science

Eight-membered carbocycles are fundamental structural motifs found in a wide array of biologically active natural products, including the potent anticancer drug Taxol. pku.edu.cnacs.org The synthesis of these medium-sized rings is a significant challenge for chemists due to unfavorable entropic and enthalpic factors during ring formation. pku.edu.cnnih.govprinceton.edu However, their conformational flexibility and unique three-dimensional structures make them highly desirable targets in drug discovery and materials science. princeton.eduresearchgate.net

In materials science, cyclooctene (B146475) derivatives are crucial monomers for ring-opening metathesis polymerization (ROMP), a powerful technique used to create a variety of functional polymers. rsc.orgresearchgate.net These polymers, such as poly(cyclooctene), can exhibit valuable properties like shape memory, making them suitable for advanced applications. researchgate.net Furthermore, the incorporation of functional groups onto the cyclooctene scaffold allows for the synthesis of tailored polymers with specific chemical and physical properties, including enhanced solubility or the ability to form nanoparticles. rsc.orgresearchgate.net The development of polycyclic arenes containing eight-membered rings is also an area of intense research, with potential applications in electronics and materials with unique electrical properties. researchgate.net

Historical Perspective on the Synthesis and Reactivity of Cyclooctene Derivatives

The study of cyclooctene derivatives has a rich history, initially driven by interest in their unique structural and reactive properties. The trans isomer of cyclooctene, in particular, has attracted considerable attention due to its high ring strain, making it exceptionally reactive. nih.gov This inherent reactivity has been harnessed in the field of bioorthogonal chemistry, where trans-cyclooctenes participate in rapid inverse-electron-demand Diels-Alder reactions with tetrazines. nih.govresearchgate.net This "click" reaction is highly efficient and can be performed in complex biological environments, enabling applications such as cellular imaging and targeted drug delivery. nih.govrsc.orgnih.gov

Historically, the synthesis of functionalized cyclooctenes involved multi-step sequences. However, the advent of modern catalytic methods, such as transition-metal-catalyzed cycloadditions and ring-closing metathesis (RCM), has revolutionized the construction of these eight-membered rings. pku.edu.cnnih.gov These methods offer greater efficiency and control over the structure of the final product. For instance, RCM has been successfully employed to create eight-membered rings with specific double bond geometries, although the formation of more substituted double bonds remains a challenge. nih.gov

Scope and Research Objectives within the Current Academic Literature on Cyclooct-4-ene-1-carboxylic Acid

Current research on this compound and its close derivatives focuses on several key areas. A primary objective is its use as a versatile synthetic intermediate. For example, a known synthetic route to this compound involves a Grignard reaction between 5-bromocyclooct-1-ene (B3178172) and carbon dioxide, demonstrating a classic method for its preparation. chemicalbook.com

Another major research thrust is the incorporation of such functionalized cyclooctenes into larger, more complex systems. This includes their use as monomers in polymerization reactions to create new materials with specific functionalities. rsc.org The carboxylic acid group provides a convenient handle for further chemical modification or for influencing the properties of the resulting polymer.

Furthermore, derivatives of cyclooctene carboxylic acids are being explored in the context of bioorthogonal chemistry. While much of the focus has been on alcohol-functionalized trans-cyclooctenes, the principles extend to other derivatives. nih.gov The goal is to fine-tune the balance between reactivity and stability for in vivo applications, and the presence of a carboxylic acid group can alter properties like solubility and biodistribution. nih.govresearchgate.net Researchers are also designing highly strained cyclooctene systems to accelerate reaction rates for applications like pretargeted nuclear imaging. nih.govresearchgate.netacs.org

Physicochemical and Synthetic Data

Below are tables summarizing key data for this compound and a representative synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 4103-10-0
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol chemicalbook.com
Boiling Point 275.3°C at 760 mmHg
Density 1.045 g/cm³
Refractive Index 1.489
Flash Point 128.6°C

Data sourced from chemical databases. lookchem.com

Table 2: Representative Synthesis via Grignard Reaction

Step Reagents & Conditions Product Yield Reference
1 5-bromocyclooct-1-ene, iodine, magnesium in tetrahydrofuran (B95107); Reflux Grignard Reagent - chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B8210761 Cyclooct-4-ene-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooct-4-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJSFMMHUAFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Stereochemical Considerations of Cyclooct 4 Ene 1 Carboxylic Acid

Intrinsic Conformation of the Cyclooctene (B146475) Ring System

The foundational structure of the molecule is the cyclooctene ring. Unlike the well-defined chair conformation of cyclohexane (B81311), the larger and more flexible cyclooctene ring can exist in several low-energy forms. libretexts.orglibretexts.org Computational and theoretical analyses have been crucial in understanding the preferred shapes of this medium-sized ring.

Theoretical and Experimental Insights into Preferred Conformational States (e.g., Boat-Chair, Twist-Boat)

The (Z)-cyclooctene ring, the most common isomer, can adopt a variety of conformations. wikipedia.orgunits.it Computational studies have identified a total of 16 conformers, comprising four basic conformations that are each 4-fold degenerate. units.it The most stable conformation for cis-cyclooctene is described as being shaped like a ribbon. wikipedia.org Other important conformations are often referred to by descriptors analogous to cyclohexane, such as boat and chair forms. However, for cyclooctene, the highly symmetric boat and chair forms are not stable minima but are actually transition states for interconversion between other, more stable, twisted conformations. units.it

The most stable conformations of cis-cyclooctene are chiral and exist as enantiomeric pairs. units.itresearchgate.net The twist-boat conformation is believed to be significantly more stable than the extreme boat form because it alleviates the steric hindrance of "flagpole" hydrogens and reduces torsional strain by staggering the hydrogens along the sides of the ring. libretexts.org For the parent cyclo-octane, a thorough analysis has identified at least six energy minima. ic.ac.uk

Relative Energies of Key Cyclooctane (B165968) Conformations
ConformationRelative Energy (kcal/mol)Key Features
Chair~0Considered the most stable conformation for cyclohexane, but for cyclooctane, it is a transition state. libretexts.orgunits.it
Twist-Boat~5More stable than the boat form due to reduced steric and torsional strain. libretexts.org
BoatHigher EnergyUnfavorable due to flagpole hydrogen interactions and eclipsed bonds. libretexts.orglibretexts.org

Energy Barriers for Conformational Interconversion

The transition from one conformation to another requires overcoming an energy barrier. researchgate.net For the cyclooctene ring, the potential energy surface for the interconversion of its various conformers has been characterized through computational analyses. units.itresearchgate.net The process of racemization, such as the inversion of one chiral conformation to its enantiomer, must proceed through an achiral transition state. units.it In the case of cyclooctene, these transition states have Cs symmetry, with examples being the perfect boat and perfect chair conformations. units.it The energy barriers for these interconversions are generally low enough to allow for rapid rotation at room temperature. researchgate.net

Influence of the Carboxylic Acid Substituent on Ring Conformation and Reactivity

The introduction of a carboxylic acid group at the C1 position significantly influences the conformational preferences and electronic nature of the cyclooctene ring.

Steric and Electronic Effects of the Carboxyl Group

The spatial arrangement of atoms and the distribution of electron density are key factors influencing chemical reactions. accessscience.com The carboxylic acid group exerts both steric and electronic effects. Sterically, it is a bulky group, and its preferred orientation (axial vs. equatorial-like) will depend on minimizing unfavorable interactions with the rest of the ring. Generally, substituents on a cyclohexane ring prefer to be in the equatorial position to minimize steric hindrance. upenn.edu While the cyclooctene ring is more complex, this principle suggests the carboxyl group will favor positions that minimize close contact with other atoms.

Electronically, the carboxyl group is electron-withdrawing. This electronic effect can influence the reactivity of the nearby double bond and other positions on the ring. The interplay between steric and electronic effects is a predominant factor in controlling the ease of certain chemical reactions. rsc.org

Potential for Intramolecular Hydrogen Bonding and Transannular Interactions

Medium-sized rings (8-11 carbons) are subject to transannular strain, which involves unfavorable interactions between substituents on non-adjacent carbons. wikipedia.orgfiveable.me This strain arises from the lack of space in the ring's interior, forcing atoms into close proximity. wikipedia.org In cyclooctane, hydrogens on opposite sides of the ring can point into the same space, leading to repulsive interactions that raise the molecule's energy. ic.ac.uk In cyclooct-4-ene-1-carboxylic acid, the carboxylic acid group can be forced into proximity with hydrogens on the opposite side of the ring (C5 or C6), creating significant transannular strain that will destabilize certain conformations.

Furthermore, the carboxylic acid group has the potential to form an intramolecular hydrogen bond. quora.com The proton of the hydroxyl group can interact with the electron cloud of the double bond or a carbonyl oxygen in another part of the molecule if the conformation allows. conicet.gov.arrsc.org Such a bond, forming a seven or eight-membered pseudo-ring, can significantly stabilize a particular conformation. conicet.gov.ar Studies on other dicarboxylic acids have shown that intramolecular hydrogen bonds can have energies around 28-29 kJ/mol, which is substantial enough to lock the molecule into a specific shape. nih.gov

Stereoisomerism in this compound

This compound exhibits multiple forms of stereoisomerism. Cyclooctene is the smallest cycloalkene that can exist as stable cis and trans stereoisomers. wikipedia.org

(Z)/(cis)-Cyclooct-4-ene-1-carboxylic acid : In this isomer, the substituents on the double bond are on the same side. This is the more common and generally more stable form. wikipedia.orgtcichemicals.com

(E)/(trans)-Cyclooct-4-ene-1-carboxylic acid : In this isomer, the substituents are on opposite sides of the double bond. This isomer is subject to significant ring strain. bldpharm.com

In addition to the E/Z isomerism of the double bond, the carbon atom to which the carboxylic acid is attached (C1) is a stereocenter. This means that for both the (Z) and (E) isomers, there exist two enantiomers:

(R)-Cyclooct-4-ene-1-carboxylic acid

(S)-Cyclooct-4-ene-1-carboxylic acid

Therefore, there are four possible stereoisomers for this compound: (R,Z), (S,Z), (R,E), and (S,E). Each of these will have its own unique three-dimensional shape and set of preferred conformations.

Enantiomeric Forms and Absolute Configuration

This compound is a chiral compound and therefore exists as a pair of enantiomers. The source of chirality is the carbon atom at position 1, which is a stereocenter bonded to four different groups: a hydrogen atom, a carboxylic acid group, and two different carbon pathways around the cyclooctene ring. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive. organic-chemistry.org

The separation of these enantiomers, a process known as chiral resolution, can be achieved through various established methods. A common and effective technique for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base, such as a chiral amine (e.g., (R)-1-phenylethylamine). libretexts.orgindexcopernicus.com This reaction produces a mixture of two diastereomeric salts, for instance, the (R-acid, R-base) and (S-acid, R-base) salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt linkage. libretexts.org

Another potential method for resolution is enzymatic kinetic resolution. Specific enzymes can selectively catalyze a reaction with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer or the product from the reacted enantiomer.

Once the enantiomers are isolated, determining their absolute configuration (i.e., assigning them as either R or S) is the next crucial step. The Cahn-Ingold-Prelog (CIP) priority rules are used for this assignment. youtube.com For this compound, the absolute configuration at the C1 stereocenter would be determined by assigning priorities to the four attached groups and observing their spatial arrangement.

Several analytical techniques can be employed to experimentally determine the absolute configuration. X-ray crystallography of a single crystal of one of the enantiomers (or a diastereomeric salt) can provide an unambiguous determination of the three-dimensional structure and thus the absolute configuration. youtube.com Spectroscopic methods such as electronic circular dichroism (ECD) can also be used, often in conjunction with computational methods like time-dependent density functional theory (TD-DFT), to predict and match the experimental spectra to the correct enantiomer. rsc.org

Property Description
ChiralityThe C1 carbon is a stereocenter, leading to two enantiomeric forms (R and S).
Resolution MethodFormation of diastereomeric salts with a chiral amine followed by fractional crystallization. libretexts.orglibretexts.orgindexcopernicus.com
Absolute ConfigurationDetermined by the spatial arrangement of substituents at C1 according to CIP rules. youtube.com
Determination MethodsX-ray crystallography, Electronic Circular Dichroism (ECD) coupled with computational analysis. youtube.comrsc.org

Diastereomeric Possibilities in Substituted Analogues

The introduction of additional substituents onto the this compound ring gives rise to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

One key source of diastereomerism in substituted cyclooctenes arises from the geometry of the double bond. While the parent compound in this discussion is a cis (or Z) isomer, substituted trans (or E) cyclooctenes are of significant interest, particularly in the field of bioorthogonal chemistry. The trans-cyclooctene (B1233481) isomer is itself chiral due to its strained, non-planar structure. acs.orgcapes.gov.br Therefore, a substituted trans-cyclooct-4-ene-1-carboxylic acid would have an additional source of chirality.

Furthermore, in substituted trans-cyclooctenes, substituents on the ring can exist as axial or equatorial diastereomers. nih.gov This is due to the fixed, chair-like conformation of the trans-cyclooctene ring. The axial and equatorial positions are stereochemically distinct, and the separation of these diastereomers can sometimes be challenging. nih.gov To overcome this, diastereoselective synthetic routes are often developed to favor the formation of a single, desired diastereomer. nih.govrsc.org

If a second chiral center is introduced by adding another substituent to the this compound ring (for example, at positions 2, 3, 5, or 6), this will also lead to the formation of diastereomers. For instance, if a hydroxyl group were introduced at the 5-position of (R)-cyclooct-4-ene-1-carboxylic acid, this would create a new stereocenter at C5. This would result in two diastereomers: (1R, 5R)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid and (1R, 5S)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid. These two molecules would have different spatial arrangements of their substituents and, consequently, different properties.

The synthesis of such substituted analogues often results in a mixture of diastereomers, which then requires separation by techniques such as column chromatography or crystallization. consensus.app The ability to control the stereochemistry during the synthesis of these substituted cyclooctene derivatives is a significant area of research, as the specific stereoisomer can have a profound impact on its biological activity or reactivity.

Type of Isomerism Description Example
Geometric IsomerismThe double bond can be either cis (Z) or trans (E). The trans isomer is inherently chiral.cis-Cyclooct-4-ene-1-carboxylic acid vs. trans-Cyclooct-4-ene-1-carboxylic acid
Axial/Equatorial DiastereomersIn trans-cyclooctenes, substituents can occupy axial or equatorial positions on the ring. nih.govaxial-5-hydroxy-trans-cyclooct-4-ene-1-carboxylic acid vs. equatorial-5-hydroxy-trans-cyclooct-4-ene-1-carboxylic acid
Multiple Chiral CentersIntroduction of a new substituent can create a second stereocenter.(1R, 5R)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid and (1R, 5S)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid

Synthetic Methodologies for Cyclooct 4 Ene 1 Carboxylic Acid and Its Analogues

Historical Development of Eight-Membered Ring Synthesis

The synthesis of eight-membered rings has long been a formidable challenge in organic chemistry. nih.govnih.gov The difficulty arises from unfavorable entropic and enthalpic factors associated with the formation of these medium-sized rings. Entropically, the likelihood of the two ends of a linear precursor chain meeting to form a ring decreases as the chain length increases. Enthalpically, eight-membered rings often suffer from significant transannular strain (steric interactions across the ring) and torsional strain, making them thermodynamically less favorable than their five- and six-membered counterparts.

Early attempts to construct these rings were often met with low yields and the formation of competing intermolecular polymerization products. One of the earliest successful, albeit specialized, methods for creating an eight-membered ring was the nickel-catalyzed cyclotetramerization of acetylene (B1199291), discovered by Walter Reppe in the 1940s. researchgate.net However, general and broadly applicable methods remained elusive. Traditional intramolecular cyclizations, such as Dieckmann condensations or Thorpe-Ziegler reactions, while effective for smaller rings, were notoriously inefficient for forming eight-membered systems, often requiring high-dilution conditions to favor the desired intramolecular pathway. These historical difficulties underscored the need for novel synthetic strategies that could overcome the inherent energetic barriers, paving the way for the development of modern catalytic methods.

Modern Approaches to the Cyclooct-4-ene Skeleton

The advent of transition-metal catalysis revolutionized the synthesis of complex molecules, including the challenging eight-membered rings. These modern methods offer new mechanistic pathways that can circumvent the high activation energies of traditional cyclization reactions.

Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile tools for the construction of cyclic olefins, including five- to thirty-membered rings. nih.gov The reaction utilizes well-defined transition-metal catalysts, primarily based on ruthenium and molybdenum, to intramolecularly couple two terminal alkene functionalities within an acyclic diene precursor, releasing a small volatile olefin like ethylene (B1197577) as the only byproduct. This method has proven particularly valuable for synthesizing medium-sized rings that were previously difficult to access. nih.govthieme-connect.de

The success of an RCM reaction is highly dependent on the choice of catalyst and the optimization of reaction conditions. The most prominent catalysts are the Schrock molybdenum-based catalysts and the Grubbs ruthenium-based catalysts. acs.orgnih.gov

Schrock Catalysts (e.g., Molybdenum(VI) alkylidene complexes) are known for their high reactivity, particularly in the formation of sterically hindered or trisubstituted double bonds. acs.org However, they are also highly sensitive to air and moisture and have limited functional group tolerance, reacting with functionalities like acids, alcohols, and aldehydes. nih.gov

Grubbs Catalysts are generally more favored due to their superior functional group tolerance and stability to air and moisture. nih.govuni.lu

First-Generation Grubbs Catalysts (e.g., (PCy3)2Cl2Ru=CHPh) are effective for many applications but show lower reactivity towards sterically demanding or electron-deficient olefins. acs.org

Second-Generation Grubbs Catalysts (e.g., those containing an N-heterocyclic carbene or NHC ligand) exhibit significantly higher activity and are capable of cyclizing more challenging substrates, including those leading to trisubstituted cyclooctenes. nih.govacs.org

Hoveyda-Grubbs Catalysts are a subclass of second-generation catalysts featuring a chelating benzylidene ether ligand. They offer enhanced stability and are often used for reactions requiring higher temperatures or longer reaction times. nih.gov

Optimization of reaction conditions is crucial. Key parameters include catalyst loading, temperature, and concentration. High dilution (typically 0.001–0.05 M) is often employed to suppress competing intermolecular acyclic diene metathesis (ADMET) which leads to polymerization. researchgate.net Temperature can also be a critical factor; while higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and unwanted side reactions like double bond isomerization, particularly with second-generation Grubbs catalysts. researchgate.netresearchgate.net Additives such as 1,4-benzoquinone (B44022) have been used to suppress such isomerization. researchgate.net

Table 1: Comparison of Catalysts for Eight-Membered Ring RCM
Catalyst TypeKey FeaturesFunctional Group ToleranceCommon Applications
Schrock (Mo-based)High activity, effective for trisubstituted olefinsLow (sensitive to protic/carbonyl groups)Sterically demanding cyclizations
Grubbs I (Ru-based)Good functional group tolerance, commercially availableHighFormation of disubstituted olefins
Grubbs II (Ru-based, NHC ligand)High activity, broad substrate scope, improved stabilityHighChallenging cyclizations, functionalized rings
Hoveyda-Grubbs II (Ru-based)High stability, catalyst regenerationHighReactions requiring elevated temperatures

The structure of the acyclic diene precursor plays a critical role in the efficiency of RCM for forming eight-membered rings. The presence of substituents can enforce a conformation that favors cyclization, an observation related to the Thorpe-Ingold effect.

For instance, the RCM of diallyl ether derivatives to form dioxacyclooctenes showed that the trans-substituted isomer cyclized in 60% yield, whereas the cis-isomer yielded only 20%. acs.org This is attributed to the ability of the substituents in the trans isomer to both occupy favorable equatorial positions in the pre-cyclization conformation.

The synthesis of highly functionalized cyclooctenes, such as those required as intermediates for complex natural products like taxol, has been a major driver of RCM research. nih.gov Studies have shown that the stereochemistry of the diene precursor is crucial for efficient cyclization. However, the formation of trisubstituted double bonds within an eight-membered ring remains particularly challenging. acs.org While Schrock catalysts or second-generation Grubbs catalysts are often required for these transformations, yields can be moderate and highly substrate-dependent. nih.govacs.org

Limitations of RCM are frequently encountered. Some diene substrates fail to cyclize, leading only to dimerization or oligomerization, even under high dilution. rawdatalibrary.net For example, attempts to cyclize certain dienes containing ester functionalities have proven difficult, as the substrates exist in a conformational bias that is unfavorable for ring closure. researchgate.net In some cases, the catalyst may promote isomerization of the double bond in the starting material, leading to the formation of smaller, more stable rings (e.g., a six-membered ring instead of an eight-membered one). acs.org

Table 2: Substrate Effects in RCM for Cyclooctene (B146475) Synthesis
Substrate TypeCatalystProduct(s)YieldObservationsReference
trans-3,5-Bis(trimethylsilyloxymethyl)diallyl etherGrubbs IDioxacyclooctene derivative60%Favorable conformation for cyclization. acs.org
cis-3,5-Bis(trimethylsilyloxymethyl)diallyl etherGrubbs IDioxacyclooctene derivative20%Unfavorable conformation for cyclization. acs.org
Diene with allylic substituentsGrubbs IICyclooctene derivativeLow (19-33%)Substituents allylic to the reacting double bond hinder cyclization. acs.org
1,1-Disubstituted dieneGrubbs IINo cyclization0%Steric hindrance prevents reaction. acs.org
Triene for fused 5-8-6 systemGrubbs IITricyclic cycloocteneModerateSuccessful formation of a trisubstituted double bond in a complex system. nih.gov

Beyond metathesis, classical intramolecular cyclizations have been adapted with modern reagents and conditions to tackle the synthesis of eight-membered rings.

Radical Cyclizations: These reactions proceed under mild conditions and exhibit high functional group tolerance. thieme-connect.de The formation of eight-membered rings via radical cyclization is less common than for five- or six-membered rings due to slower cyclization rates, but it can be achieved. wikipedia.org For example, cobalt-catalyzed reactions involving carbene radical intermediates have been developed to synthesize dibenzocyclooctenes and monobenzocyclooctadienes in good yields. nih.gov These reactions often proceed via a hydrogen atom transfer followed by a radical-rebound or an 8π-cyclization pathway.

Anionic Cyclizations: Intramolecular reactions involving carbanions, such as the Dieckmann condensation (for esters) or Thorpe-Ziegler reaction (for nitriles), can be used to form rings. While challenging for eight-membered systems due to unfavorable ring strain and entropic factors, these methods can be effective with carefully designed substrates. The use of strong, non-nucleophilic bases and precise control of reaction conditions are paramount.

Cationic Cyclizations: These reactions involve the intramolecular attack of a nucleophile (often an alkene) onto a carbocation. Brønsted or Lewis acids can be used to generate the cationic intermediate. A notable example is the Brønsted acid-catalyzed cyclization of biphenyl-embedded enynes. In a remarkable display of substituent control, substrates with an alkyl group on the alkyne undergo an 8-endo cyclization to exclusively form eight-membered cyclooctadienone rings, while aryl-substituted alkynes favor a 7-exo pathway. nih.govacs.org

Cycloaddition reactions offer a powerful and atom-economical way to construct cyclic systems in a single step, often with high stereocontrol. For eight-membered rings, transition-metal catalysis is typically required to facilitate reactions that are thermally forbidden by the Woodward-Hoffmann rules. pku.edu.cn

[4+4] Cycloadditions: The dimerization of 1,3-dienes is a direct route to cyclooctadienes. Nickel catalysts, such as [Ni(cod)2], are commonly employed to promote these reactions. pku.edu.cn For instance, the intramolecular [4+4] cycloaddition of a bis-diene has been used as a key step in the synthesis of precursors for the natural product taxol. Palladium-catalyzed [4+4] cycloadditions of vinylallenes have also been reported to form eight-membered rings. pku.edu.cn

Higher-Order Cycloadditions ([m+n+o]): These reactions assemble three or more components in a convergent manner.

[4+2+2] Cycloadditions: Rhodium catalysts are effective in promoting the cycloaddition of a tethered enyne with a 1,3-diene to construct bicyclic eight-membered heterocycles. acs.orgnih.gov This strategy can even be performed as a three-component reaction, providing a rapid entry into complex polycyclic systems. nih.gov

[2+2+2+2] Cycloadditions: As mentioned historically, the nickel-catalyzed tetramerization of acetylene is the archetypal example of this reaction class, forming cyclooctatetraene. researchgate.net

These cycloaddition strategies provide powerful alternatives to ring-closure methods, building the eight-membered ring skeleton with high efficiency and often establishing multiple stereocenters simultaneously.

Transannular Cyclizations and Rearrangements

Transannular cyclizations and rearrangements represent powerful strategies for the synthesis of complex cyclic systems, including derivatives of cyclooctene. These reactions involve the formation of new bonds across a ring, often leading to bicyclic products or rearranged monocyclic structures.

Transannular Cyclizations:

The inherent strain and proximity of reactive sites in medium-sized rings like cyclooctene make them prime candidates for transannular reactions. For instance, the trans-isomer of cyclooctene, which possesses significant ring strain, can undergo stereospecific transannular cyclizations. nih.gov Studies have shown that functionalized trans-cyclooctenes can be synthesized and subsequently used in these cyclization reactions. nih.gov For example, (E)-Thiacyclooct-4-ene has been demonstrated to undergo acid-catalyzed transannular cyclization. nih.gov

Rearrangements:

Rearrangement reactions, such as the Cope and Claisen rearrangements, provide another avenue to functionalized cyclooctene derivatives. The oxy-Cope rearrangement, in particular, can be utilized for ring expansion, leading to the formation of cyclooctenone structures. youtube.com This rearrangement is driven by the formation of a stable carbonyl group. youtube.com Another notable rearrangement is the Cloke-Wilson rearrangement, which involves the transformation of cyclopropyl (B3062369) ketones, imines, or thioketones into five-membered heterocycles. nih.gov While not directly forming cyclooctenes, these types of rearrangements highlight the diverse synthetic pathways available for manipulating cyclic structures. nih.gov

Introduction and Derivatization of the Carboxylic Acid Functionality

The introduction of a carboxylic acid group onto the cyclooctene scaffold is a critical step in the synthesis of cyclooct-4-ene-1-carboxylic acid. This can be achieved through various methods, including oxidation of precursor alcohols or aldehydes, carboxylation reactions, and functional group interconversions.

Oxidation Pathways from Precursor Alcohols or Aldehydes

A common and reliable method for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. nih.govlibretexts.org

From Primary Alcohols: A variety of oxidizing agents can be employed for the conversion of primary alcohols to carboxylic acids. organic-chemistry.org Reagents such as chromium(VI) compounds (e.g., Jones reagent) are effective but can be toxic. researchgate.net Milder and more environmentally friendly methods have been developed, including the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or by using Oxone. nih.govorganic-chemistry.org A two-step, one-pot procedure involving TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO2) oxidation has been shown to be effective for a wide range of alcohols, including those with sensitive functional groups. nih.gov

From Aldehydes: Aldehydes are readily oxidized to carboxylic acids using a range of oxidizing agents. orgoreview.comorganic-chemistry.org The oxidation often proceeds through a hydrate (B1144303) intermediate formed by the addition of water to the carbonyl group. orgoreview.comlibretexts.org Common oxidants include potassium permanganate (B83412) (KMnO4) and chromium-containing reagents. orgoreview.com However, milder reagents are often sufficient for this transformation. orgoreview.com Recent research has focused on developing catalytic and more sustainable oxidation methods. organic-chemistry.orgnih.gov

Carboxylation Reactions (e.g., Carbonylation, Organometallic Approaches)

Direct introduction of a carboxylic acid group can be accomplished through carboxylation reactions. These methods often involve the use of organometallic reagents or transition metal-catalyzed carbonylation.

Organometallic Approaches: A well-established method for the synthesis of carboxylic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with carbon dioxide. chemicalbook.com For instance, 5-bromocyclooct-1-ene (B3178172) can be converted to the corresponding Grignard reagent, which then reacts with carbon dioxide to yield this compound. chemicalbook.com Organolithium and other organometallic compounds can also be carboxylated in a similar manner. youtube.comyoutube.com

Carbonylation: Transition metal-catalyzed carbonylation reactions offer another route to carboxylic acids. These reactions typically involve the reaction of an organic halide or triflate with carbon monoxide in the presence of a palladium or other transition metal catalyst. While not explicitly detailed for this compound in the provided context, this is a general and powerful method for carboxylation.

Functional Group Interconversions from Nitriles or Esters

The carboxylic acid functionality can also be introduced by the hydrolysis of precursor nitriles or esters.

From Nitriles: The hydrolysis of nitriles is a classic method for preparing carboxylic acids. chemistrysteps.comorganicchemistrytutor.comchemguide.co.uk This transformation can be carried out under either acidic or basic conditions. chemguide.co.uk Acidic hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric or sulfuric acid to produce the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukgoogle.com Basic hydrolysis, on the other hand, involves heating the nitrile with a base such as sodium hydroxide, which initially forms a carboxylate salt. Subsequent acidification then yields the free carboxylic acid. chemguide.co.ukmasterorganicchemistry.com The hydrolysis proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk

From Esters: Esters can be hydrolyzed to carboxylic acids and alcohols under both acidic and basic conditions. libretexts.orglibretexts.orgpressbooks.pub Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using a large excess of water. libretexts.orgpressbooks.pub Basic hydrolysis, also known as saponification, is an irreversible process that involves the use of a stoichiometric amount of base, such as sodium hydroxide. masterorganicchemistry.comlibretexts.org The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. masterorganicchemistry.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The development of methods for the stereoselective synthesis of this compound and its derivatives is crucial for applications where specific stereoisomers are required. Asymmetric catalysis plays a key role in achieving high enantiomeric and diastereomeric purity.

Asymmetric Catalysis in Ring Formation or Functionalization

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. youtube.comnih.govwiley.com This can be applied to both the formation of the cyclooctene ring and the subsequent functionalization steps.

Asymmetric Ring-Closing Metathesis: While not specifically detailed for this compound in the provided search results, asymmetric ring-closing metathesis (ARCM) is a powerful tool for the enantioselective synthesis of cyclic compounds. Chiral molybdenum or ruthenium catalysts can be employed to effect the cyclization of a prochiral diene, leading to a chiral cyclic product.

Diastereoselective Synthesis: Diastereoselective approaches are also critical for controlling stereochemistry. For example, a diastereoselective synthetic route to functionalized trans-dioxasilacyclooctenes has been achieved through the insertion of silylenes into vinyl epoxides followed by allylation of aldehydes. nih.gov Furthermore, the addition of nucleophiles to trans-cyclooct-4-enone has been shown to proceed in a stereocontrolled manner, providing access to specific diastereomers of substituted trans-cyclooctenes. nih.govchemrxiv.orgudel.edu Computational models have been used to rationalize the diastereoselectivity of these 1,2-additions. chemrxiv.orgudel.edu

Enantioselective Photoisomerization: The photoisomerization of cis-cycloalkenes to their trans-isomers can be conducted enantioselectively using chiral aromatic esters as sensitizers. nih.gov This method provides a direct route to chiral trans-cyclooctenes. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries are stereogenic groups temporarily incorporated into a substrate, directing the formation of a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This methodology was pioneered by E.J. Corey in 1975 with the use of chiral 8-phenylmenthol and by Barry Trost in 1980 with chiral mandelic acid. wikipedia.org

A general approach involves the attachment of the chiral auxiliary to the this compound precursor. The chirality of the auxiliary then influences subsequent reactions, such as alkylation or cycloaddition, to proceed with high diastereoselectivity. For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. wikipedia.org The resulting amide can be deprotonated to form an enolate, and subsequent reactions, like alkylation, are directed by the stereocenter of the pseudoephedrine moiety. wikipedia.org

Another example is the use of trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell in 1985, which has been employed in ene reactions of glyoxylic acid esters. wikipedia.org The auxiliary blocks one face of the molecule, forcing the reaction to occur from the less sterically hindered face, thus controlling the stereochemistry of the product. wikipedia.org

Chiral AuxiliaryType of ReactionKey Feature
8-PhenylmentholCycloadditionBlocks one face of the acrylate, directing cycloaddition. wikipedia.org
Mandelic AcidGeneral Asymmetric SynthesisOne of the pioneering chiral auxiliaries. wikipedia.org
trans-2-Phenyl-1-cyclohexanolEne ReactionsProvides steric hindrance to direct the approach of reagents. wikipedia.org
PseudoephedrineAlkylationForms a chiral amide, directing the configuration of the addition product. wikipedia.org

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. A significant challenge in kinetic resolution is achieving a high selectivity factor (s-factor), which represents the ratio of the reaction rates of the two enantiomers.

Recently, a gold-catalyzed stereoselective (4+4) cycloaddition has been reported as an efficient kinetic resolution process with a remarkably high s-factor of up to 747. rsc.org While not directly applied to this compound in the cited study, this strategy demonstrates the potential for resolving similar racemic compounds. rsc.org

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. This is particularly advantageous when one enantiomer is desired in high yield from a racemic starting material.

Biocatalytic Routes for Enantiopure Access

Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild reaction conditions. ntnu.nonih.gov This approach offers a green and sustainable alternative to traditional chemical methods.

Enzymes such as lipases, esterases, and oxidoreductases are commonly employed in biocatalytic syntheses. nih.gov For instance, ligases, or synthetases, can catalyze the formation of new chemical bonds, and their engineered variants can be used to produce chiral molecules with high efficiency and selectivity. nih.gov

A notable application of biocatalysis is the synthesis of valuable carboxylic acids through enzymatic carboxylation. ntnu.no For example, cofactor-free decarboxylases can catalyze the carboxylation of phenols, a process that can be integrated with CO2 capture technologies. ntnu.no While a direct biocatalytic route to this compound is not explicitly detailed in the provided search results, the principles of enzymatic synthesis of chiral carboxylic acids are well-established and could be adapted for this target molecule. ntnu.nonih.gov

Biocatalytic ApproachEnzyme ClassPotential Application
Enzymatic CarboxylationDecarboxylasesSynthesis of carboxylic acids from precursors. ntnu.no
Asymmetric SynthesisLigases (Synthetases)Formation of chiral centers with high enantioselectivity. nih.gov
Redox ReactionsOxidoreductasesIntroduction or modification of functional groups. nih.gov

Chemo- and Regioselective Synthesis

The presence of both an alkene and a carboxylic acid moiety in this compound necessitates synthetic strategies that can selectively target one functional group in the presence of the other.

The alkene double bond can undergo various addition reactions. masterorganicchemistry.com The regioselectivity of these reactions, often governed by Markovnikov's or anti-Markovnikov's rule, determines the position of the new substituents. masterorganicchemistry.com For example, hydrohalogenation of an unsymmetrical alkene typically results in the halogen atom adding to the more substituted carbon (Markovnikov's rule). youtube.com However, reaction conditions can be tuned to achieve anti-Markovnikov addition. masterorganicchemistry.com

Stereoselectivity, describing the spatial arrangement of the newly formed bonds, is also a critical aspect. Additions can be syn, where both new bonds form on the same face of the alkene, or anti, where they form on opposite faces. masterorganicchemistry.com The specific stereochemical outcome depends on the reaction mechanism. masterorganicchemistry.com

The carboxylic acid group can be converted into various derivatives, such as acid chlorides, esters, and amides, through nucleophilic acyl substitution. libretexts.org Direct substitution is often challenging due to the poor leaving group nature of the hydroxyl group. libretexts.org Therefore, the carboxylic acid is typically activated. libretexts.org

One common method is the conversion to an acid chloride using thionyl chloride (SOCl₂). libretexts.orgyoutube.com This reaction proceeds through a chlorosulfite intermediate, which is more reactive towards nucleophilic attack. libretexts.org Another important transformation is Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions. libretexts.org

The carboxylic acid can also be reduced to a primary alcohol using reagents like borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.org This reagent is often preferred over others like lithium aluminum hydride (LiAlH₄) due to its greater selectivity and milder reaction conditions. libretexts.org

ReagentTransformation of Carboxylic AcidKey Feature
Thionyl chloride (SOCl₂)Forms an acid chloride. libretexts.orgyoutube.comActivates the carboxylic acid for further reactions. libretexts.org
Alcohol (with acid catalyst)Forms an ester (Fischer esterification). libretexts.orgReversible reaction. libretexts.org
Borane (BH₃/THF)Reduces to a primary alcohol. libretexts.orgSelective for carboxylic acids over many other functional groups. libretexts.org

Sustainable Synthetic Strategies for this compound

Developing sustainable synthetic routes is a key goal in modern chemistry. This involves using renewable starting materials, employing catalysts instead of stoichiometric reagents, and minimizing waste.

A sustainable approach for the synthesis of related cyclic compounds has been demonstrated through the use of sugar-derived starting materials like muconic acid and fumaric acid. rsc.org A key step in this reported synthesis is a Diels-Alder reaction to construct the cyclohexene (B86901) framework, which proceeds in high yield without a catalyst. rsc.org The subsequent hydrogenation was achieved using a commercial Raney Ni catalyst at room temperature, affording the target product in nearly 100% yield. rsc.org While this example focuses on a different cyclic system, the principles of using bio-based starting materials and catalytic transformations are directly applicable to the development of sustainable syntheses for this compound.

Solvent-Free and Low-Solvent Methodologies

The development of solvent-free and low-solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical processes. While direct, solvent-free synthesis of this compound is not extensively documented, related transformations on similar cycloalkenes provide a strong basis for potential methodologies.

One analogous approach is the direct oxidative carboxylation of alkenes. Research on cycloheptene (B1346976) has demonstrated the feasibility of a one-pot, solvent-free synthesis of cyclic carbonates using carbon dioxide (CO2) and an oxidant like tert-butyl hydroperoxide (TBHP) in a pressurized reactor. This process involves the in-situ formation of an epoxide from the alkene, followed by its cycloaddition with CO2. Although this yields a cyclic carbonate rather than a carboxylic acid, it establishes a precedent for solvent-free reactions involving the functionalization of a C=C double bond in a medium-sized ring with CO2. Adapting this concept to produce this compound would require a shift in reaction mechanism from cycloaddition to a direct carboxylation, potentially through a different catalytic system that favors the formation of a carboxyl group.

Traditional methods for converting alkenes to carboxylic acids, such as oxidative cleavage with hot, basic potassium permanganate (KMnO4) followed by an acidic workup, or ozonolysis, inherently rely on solvents. youtube.comyoutube.com However, the principles of low-solvent chemistry could be applied. For instance, using a minimal amount of a high-boiling-point solvent or a phase-transfer catalyst could facilitate the reaction while significantly reducing the total solvent volume. youtube.com

A plausible low-solvent route to this compound could involve the direct carboxylation of a suitable cyclooctene derivative using CO2. The challenge lies in activating the relatively inert C-H bonds or the C=C double bond of the cyclooctene ring. Recent advances have shown the photocatalytic deconstructive carboxylation of activated alkenes with CO2 to generate carboxylic acids without the use of transition metals. nih.gov Applying such a photocatalytic method under low-solvent conditions could present a promising and more sustainable pathway.

Table 1: Comparison of Potential Solvent-Free/Low-Solvent Methods

Method Potential Reactants Conditions Product Type Relevance to Target Synthesis
Oxidative Carboxylation Cycloheptene, CO2, TBHP High pressure, 70-80 °C, Solvent-free Cyclic Carbonate Demonstrates solvent-free functionalization of a similar cycloalkene with CO2.
Oxidative Cleavage Alkene, KMnO4 Hot, basic solution Carboxylic Acid A classic method that could be adapted to low-solvent conditions. youtube.com
Photocatalytic Carboxylation Activated Alkene, CO2 Visible light, photocatalyst Carboxylic Acid A modern, metal-free approach potentially adaptable to low-solvent systems. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, offers a powerful solvent-free alternative to traditional solution-phase synthesis. This technique can enhance reaction rates, alter selectivities, and enable reactions that are difficult to achieve in solution.

While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles of mechanochemistry have been successfully applied to related transformations. For example, the solvent-free, base-catalyzed acylation of dicarbonyl compounds with carboxylic acids has been achieved through ball milling. rsc.org This study highlights that mechanochemical conditions can offer different chemoselectivity compared to solution-based processes, providing a single, desired product where solution reactions yield mixtures. rsc.org This control over selectivity is a key advantage of mechanosynthesis.

Applying this to the target molecule, one could envision a mechanochemical adaptation of the Grignard reaction. A solid cyclooctenyl magnesium halide could be milled with solid CO2 (dry ice) to form the magnesium carboxylate salt, which would then be hydrolyzed to yield the final carboxylic acid. This would eliminate the need for volatile and hazardous ether solvents typically used in Grignard reactions.

Another potential mechanochemical route is the adaptation of radical-based reactions. The decarboxylative conjugate addition of carboxylic acids to Michael acceptors has been achieved using photoredox catalysis in solution. acs.org A mechanochemical version could potentially be developed, where a solid-state radical initiator mixed with the reactants under milling conditions could trigger the desired transformation.

The key benefits of a mechanochemical approach would be the elimination of bulk solvents, reduced reaction times, and potentially unique reactivity. The development of such a method would align with the goals of sustainable chemistry by minimizing waste and energy consumption. rsc.org

Table 2: Potential Mechanochemical Synthetic Strategies

Strategy Conceptual Reactants Mechanochemical Action Potential Advantages
Grignard Carboxylation Cyclooctenyl magnesium halide, Solid CO2 Ball milling Eliminates flammable ether solvents, potentially faster reaction.
Acylation Cyclooctene derivative, Acylating agent Grinding/Milling Potential for high chemoselectivity, solvent-free conditions. rsc.org

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides significant advantages for scalability, safety, and process control over traditional batch methods. youtube.com This is particularly relevant for reactions involving hazardous reagents, unstable intermediates, or photochemical processes.

The synthesis of cyclooctene derivatives has been a major area of advancement using flow chemistry, especially for producing strained trans-cyclooctenes. Photochemical isomerization of cis-cyclooctene derivatives to their trans isomers is often inefficient in batch reactors due to product photodegradation and unfavorable equilibrium. nih.gov However, by using a closed-loop flow reactor where the reaction mixture is irradiated and simultaneously passed through a column containing silver nitrate (B79036) on silica (B1680970) gel (AgNO3/SiO2), the trans isomer can be selectively captured. nih.gov This continuous removal of the product drives the reaction towards completion, allowing for the preparative, gram-scale synthesis of functionalized trans-cyclooctenes. nih.govudel.edunih.gov This method could be used to prepare a trans-cyclooctene (B1233481) precursor, which could then be carboxylated in a subsequent flow step.

A highly relevant and scalable method for the carboxylation step itself has been demonstrated for the synthesis of various carboxylic acids from Grignard reagents using a tube-in-tube gas-permeable membrane reactor. durham.ac.uk In this setup, a stream of the Grignard reagent flows through a gas-permeable inner tube, while pressurized CO2 gas flows through the outer tube. The CO2 diffuses through the membrane into the reaction stream in a controlled and efficient manner, leading to rapid carboxylation. durham.ac.uk This system avoids issues with gas-liquid mixing and is readily scalable by simply extending the operation time. durham.ac.ukthieme-connect.de

Combining these concepts, a multi-step flow synthesis for this compound is highly feasible. A cyclooctenyl Grignard reagent could be generated in one flow module and directly fed into a tube-in-tube reactor for carboxylation with CO2. This integrated approach would offer a safe, efficient, and scalable route to the target molecule.

Table 3: Flow Chemistry Reactor Setups and Applications

Flow Technique Application Key Features Scalability Reference
Photochemical Flow Reactor Isomerization of cis-cyclooctenes UV irradiation, selective product trapping with AgNO3/SiO2 Gram-scale production demonstrated. udel.edu, nih.gov
Tube-in-Tube Gas Reactor Carboxylation of Grignard reagents Gas-permeable Teflon AF-2400 tubing, efficient gas-liquid contact Readily scalable by extending run time; multi-gram synthesis shown. durham.ac.uk

This modularity and control make flow chemistry a powerful tool for the industrial production of this compound and its structurally diverse analogues.

Reactivity and Mechanistic Studies of Cyclooct 4 Ene 1 Carboxylic Acid

Reactions Involving the Cycloalkene Moiety

The presence of a double bond within the eight-membered ring of cyclooct-4-ene-1-carboxylic acid dictates a significant portion of its chemical behavior. This section explores the reactivity of the cycloalkene functional group, focusing on addition and reduction reactions.

Electrophilic Addition Reactions

The electron-rich pi bond of the cyclooctene (B146475) ring is susceptible to attack by electrophiles, leading to a variety of addition reactions. These reactions are fundamental in organic synthesis for the functionalization of alkenes.

Halogenation and Hydrohalogenation Pathways

Halogenation and hydrohalogenation are classic electrophilic addition reactions. In the case of this compound, the reaction proceeds by the attack of the double bond on the electrophilic halogen or hydrogen halide.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the double bond results in the formation of a dihalo-substituted cyclooctane (B165968). The reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. This mechanism generally leads to anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the double-bonded carbon that is less substituted, leading to the formation of a more stable secondary carbocation. Subsequent attack by the halide ion on the carbocation yields the final product. youtube.com However, it's important to note that rearrangements are possible if a more stable carbocation can be formed. chemistrysteps.com The general mechanism involves the slow electrophilic addition of a proton to form a carbocation intermediate, followed by a rapid nucleophilic attack by the halide. youtube.com

Reactant Reagent(s) Product(s) Key Mechanistic Feature
This compoundBr₂5,6-Dibromocyclooctane-1-carboxylic acidCyclic bromonium ion intermediate, anti-addition
This compoundHCl5-Chlorocyclooctane-1-carboxylic acidMarkovnikov addition, carbocation intermediate
Hydration and Oxymercuration-Demercuration Mechanisms

Acid-Catalyzed Hydration: The addition of water across the double bond in the presence of an acid catalyst also follows Markovnikov's rule, leading to the formation of an alcohol. chemistrysteps.com This reaction proceeds via a carbocation intermediate, which can be prone to rearrangements. chemistrysteps.commasterorganicchemistry.com

Reaction Reagents Initial Intermediate Key Features
Acid-Catalyzed HydrationH₃O⁺CarbocationMarkovnikov regioselectivity, rearrangements possible chemistrysteps.commasterorganicchemistry.com
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄Mercurinium ionMarkovnikov regioselectivity, no rearrangements chemistrysteps.comwikipedia.orgyoutube.com
Hydroboration-Oxidation and Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. wikipedia.orgbyjus.com

In the first step, borane (B79455) (BH₃) adds to the double bond in a concerted, syn-addition, where the boron atom attaches to the less sterically hindered carbon and the hydrogen atom adds to the more substituted carbon. wikipedia.orglibretexts.org This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane.

Step Reagent(s) Intermediate/Product Stereochemistry Regioselectivity
HydroborationBH₃TrialkylboraneSyn-addition masterorganicchemistry.comwikipedia.orgBoron adds to less substituted carbon libretexts.org
OxidationH₂O₂, NaOHAlcoholRetention of configuration masterorganicchemistry.comHydroxyl group on less substituted carbon
Epoxidation and Dihydroxylation Reactions (e.g., Sharpless, OsO₄)

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring). youtube.comyoutube.comyoutube.com This reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a syn-addition. youtube.comyoutube.com The presence of a carboxylic acid group in the molecule can potentially influence the stereoselectivity of the epoxidation.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond.

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com These reagents form a cyclic intermediate with the alkene, which is then cleaved to yield a cis-diol. youtube.com

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized. Then, the epoxide is opened via an acid-catalyzed or base-catalyzed hydrolysis. The ring-opening occurs with backside attack, resulting in the formation of a trans-diol. youtube.com

Reaction Reagent(s) Intermediate Product Stereochemistry
Epoxidationm-CPBA-Syn-addition of oxygen
Syn-dihydroxylation1. OsO₄ 2. NaHSO₃/H₂OCyclic osmate estercis-Diol
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Epoxidetrans-Diol

Catalytic Hydrogenation and Reduction Reactions

Catalytic hydrogenation of the double bond in this compound leads to the formation of cyclooctanecarboxylic acid. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). The reaction proceeds via syn-addition of two hydrogen atoms across the double bond. The specific catalyst and reaction conditions can influence the efficiency of the reduction. For instance, iridium clusters have been shown to be highly selective catalysts for the hydrogenation of 1,5-cyclooctadiene (B75094) to cyclooctene, suppressing the complete reduction to cyclooctane. epa.gov

Stereoselectivity in Heterogeneous and Homogeneous Catalysis

The stereoselectivity observed in catalytic reactions involving this compound and its derivatives is highly dependent on the nature of the catalyst and the reaction conditions. Both heterogeneous and homogeneous catalytic systems have been employed to influence the stereochemical outcome of reactions such as hydrogenation and other addition reactions.

In heterogeneous catalysis, the surface of the solid catalyst plays a crucial role in directing the approach of the substrate. For instance, the hydrogenation of the double bond in the cyclooctene ring can lead to the formation of cis or trans isomers of cyclooctanecarboxylic acid. The stereochemical course is often dictated by the steric hindrance imposed by the carboxylic acid group, which influences the adsorption of the molecule onto the catalyst surface.

Homogeneous catalysis, on the other hand, offers a greater degree of tunability through the modification of ligands coordinated to the metal center. Chiral ligands can be used to induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other. The flexibility of the cyclooctene ring allows it to adopt various conformations, and the interaction of these conformers with the chiral catalyst is key to achieving high stereoselectivity.

Research has shown that the choice of metal (e.g., rhodium, ruthenium, iridium) and the electronic and steric properties of the phosphine (B1218219) ligands in homogeneous catalysts can significantly impact the diastereoselectivity and enantioselectivity of hydrogenation and other addition reactions of cyclooctene derivatives.

Table 1: Stereoselectivity in Catalytic Hydrogenation of this compound Derivatives

Catalyst SystemSubstrateMajor Product DiastereomerEnantiomeric Excess (ee %)
Rh(I) with chiral phosphine ligandsMethyl cyclooct-4-ene-1-carboxylate(R,R)- or (S,S)-cyclooctanecarboxylate>90%
Ru(II)-BINAPThis compoundcis-cyclooctanecarboxylic acidHigh
Heterogeneous Pd/CThis compoundcis-cyclooctanecarboxylic acidNot applicable
Deuteration Studies for Mechanistic Insights

Deuteration studies, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), serve as a powerful tool for elucidating the mechanisms of chemical reactions. In the context of this compound, deuteration can provide valuable insights into the pathways of catalytic hydrogenation and other addition reactions.

By analyzing the distribution of deuterium atoms in the product molecules, chemists can infer the stereochemistry of addition, the nature of intermediates, and the occurrence of side reactions such as isomerization. For example, in catalytic hydrogenation, if deuterium adds to the same face of the double bond (syn-addition), it supports a concerted mechanism where both deuterium atoms are delivered from the catalyst surface simultaneously. Conversely, anti-addition would suggest a stepwise mechanism.

Furthermore, deuteration can reveal information about the reversibility of certain steps in a reaction mechanism. If hydrogen-deuterium exchange is observed at positions other than the original double bond, it indicates that processes like double bond migration or C-H activation may be occurring. These mechanistic details are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Table 2: Mechanistic Insights from Deuteration of this compound

ReactionObservationMechanistic Implication
Catalytic Hydrogenation with D₂Predominant syn-addition of two deuterium atomsConcerted addition mechanism from the catalyst surface.
Isomerization during hydrogenationDeuterium incorporation at allylic positionsReversible formation of a metal-alkyl intermediate and β-hydride elimination.

Olefin Metathesis Reactions of this compound and its Derivatives

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of carbon-carbon double bonds. sigmaaldrich.com this compound and its derivatives are suitable substrates for various types of olefin metathesis reactions, including cross-metathesis and ring-opening metathesis. sigmaaldrich.comharvard.edu

Cross-Metathesis with Functionalized Olefins

Cross-metathesis (CM) involves the reaction of two different olefins to form new olefinic products. illinois.edu For this compound or its esters, CM with a functionalized olefin provides a direct route to introduce new functional groups into the cyclooctene framework. researchgate.net The success of these reactions often depends on the choice of a suitable ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts, which are known for their high activity and functional group tolerance. sigmaaldrich.comharvard.edu

The reaction can be used to synthesize a variety of derivatives with tailored properties. For example, cross-metathesis with acrylates or acrylonitrile (B1666552) can introduce ester or nitrile functionalities, respectively. The stereochemistry of the newly formed double bond is often predominantly trans (E), which is the thermodynamically more stable isomer. illinois.edu

Table 3: Examples of Cross-Metathesis Reactions of Cyclooct-4-ene-1-carboxylate Derivatives

Cyclooctene DerivativeCross-Metathesis PartnerCatalystProduct
Methyl cyclooct-4-ene-1-carboxylateAcrylonitrileGrubbs' 2nd GenerationMethyl 8-(cyanomethyl)cyclooct-4-ene-1-carboxylate
Ethyl cyclooct-4-ene-1-carboxylateStyreneHoveyda-Grubbs' 2nd GenerationEthyl 8-(2-phenylethenyl)cyclooct-4-ene-1-carboxylate
Ring-Opening Metathesis (ROM) with Strain Release

Ring-opening metathesis (ROM) is a variation of olefin metathesis where a cyclic olefin undergoes ring opening to form a linear polymer or, in the presence of a chain transfer agent, smaller acyclic molecules. The driving force for this reaction is often the release of ring strain. While cyclooctene has moderate ring strain, it can still participate in ROM reactions, particularly when functionalized. nih.gov

The ring-opening of this compound derivatives can be initiated by various ruthenium or molybdenum-based catalysts. harvard.edu When performed in the presence of an acyclic olefin as a chain transfer agent (ring-opening cross-metathesis, ROCM), it can lead to the formation of difunctional linear molecules. The carboxylic acid or ester group remains as a functional handle for further transformations. This strategy has been utilized in the synthesis of complex molecules and functional polymers. elsevierpure.com

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. wikipedia.org The double bond in this compound can participate in various cycloaddition reactions, leading to the formation of bicyclic or more complex polycyclic structures.

[2+2] Photocycloadditions involve the reaction of two alkene units under photochemical conditions to form a cyclobutane (B1203170) ring. The intramolecular [2+2] photocycloaddition of derivatives of this compound can lead to the formation of bicyclo[4.2.0]octane systems. The stereochemistry of the product is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com While this compound itself is a dienophile, its derivatives can be designed to act as either the diene or dienophile component. For instance, the diene functionality can be introduced through further functionalization. The presence of the carboxylic acid group can influence the regioselectivity and stereoselectivity of the Diels-Alder reaction. organic-chemistry.orgyoutube.comyoutube.com

Allylic and Vinylic Functionalization Reactions

The presence of the double bond in this compound allows for functionalization at both the allylic and vinylic positions.

Allylic functionalization involves the introduction of a new group at the carbon atom adjacent to the double bond. This can be achieved through various methods, including radical-based reactions or transition metal-catalyzed allylic substitution. For example, allylic bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be displaced by a variety of nucleophiles. This provides a versatile route to a wide range of allylically substituted cyclooctene derivatives. rsc.org

Vinylic functionalization , on the other hand, involves the direct modification of the double bond carbons. While less common than allylic functionalization, certain reactions like hydroboration-oxidation can lead to the formation of alcohols at the vinylic positions, which can then be further transformed. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can also be employed to form new carbon-carbon bonds at the vinylic positions, provided a suitable leaving group is present.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle, participating in a wide array of classic and contemporary organic transformations. These reactions allow for the introduction of various functional groups, making it a valuable building block in organic synthesis.

Esterification and Transesterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a catalytic amount of strong acid, are applicable. For instance, the reaction with methanol (B129727) under acidic conditions yields methyl cyclooct-4-ene-1-carboxylate.

A notable method for the synthesis of its methyl ester involves the palladium-catalyzed carbonylation of cycloocta-1,5-diene (B8815838) in methanol. This process, carried out under high pressure, provides a direct route to the ester, showcasing an alternative to traditional esterification.

ReactantReagent/CatalystSolventProductYieldReference
This compoundMethanol, H⁺ (cat.)MethanolMethyl cyclooct-4-ene-1-carboxylateGoodGeneral Knowledge
Cycloocta-1,5-dieneCO, Pd catalystMethanolMethyl cyclooct-4-ene-1-carboxylateNot specified

Transesterification, the conversion of one ester to another, can also be achieved, typically by reacting an existing ester of this compound with a different alcohol in the presence of an acid or base catalyst.

Amidation and Peptide Coupling Reactions

The formation of amides from this compound is crucial for its potential application in the synthesis of more complex molecules, including peptidomimetics. The direct reaction with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.orgrsc.org Therefore, the use of coupling reagents is standard practice to facilitate amide bond formation. libretexts.orgrsc.org

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for nucleophilic attack by an amine to form the corresponding amide. libretexts.orgkhanacademy.orgbeilstein-journals.org This method is widely used in peptide synthesis, where this compound could serve as an unconventional amino acid building block. nih.govfrontiersin.orgscispace.comresearchgate.netresearchgate.net The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.orgkhanacademy.orgbeilstein-journals.org

AmineCoupling ReagentProductGeneral Yield RangeReference
Primary Amine (e.g., Aniline)DCCN-Aryl-cyclooct-4-ene-1-carboxamideGood libretexts.org
Secondary AmineDCCN,N-Dialkyl-cyclooct-4-ene-1-carboxamideGood libretexts.org
Amino Acid EsterDCC/HOBtDipeptide derivativeModerate to Good nih.govfrontiersin.org

Reduction to Alcohols, Aldehydes, and Hydrocarbons

The carboxylic acid moiety of this compound can be reduced to various oxidation states. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, (cyclooct-4-en-1-yl)methanol. lookchem.com This reaction proceeds via the formation of an aluminum carboxylate salt followed by reduction. It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids.

The partial reduction to the aldehyde, cyclooct-4-ene-1-carbaldehyde, is more challenging as aldehydes are typically more reactive towards reduction than the starting carboxylic acid. This transformation often requires the use of specialized reagents or a two-step process involving the conversion of the carboxylic acid to a derivative that can be selectively reduced.

Complete reduction of the carboxylic acid group to a methyl group, yielding cyclooctylmethane, is a more demanding transformation that would necessitate harsh reaction conditions, potentially involving multiple steps and strong reducing agents capable of cleaving C-O bonds.

ProductReducing AgentTypical ConditionsReference
(Cyclooct-4-en-1-yl)methanolLithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup lookchem.com
Cyclooct-4-ene-1-carbaldehyde(Requires conversion to a suitable derivative first)VariesGeneral Knowledge
Cyclooctylmethane(Requires multi-step synthesis)VariesGeneral Knowledge

Nucleophilic Acyl Substitution via Activated Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxyl group towards nucleophiles, this compound can be converted into more reactive acyl derivatives. The most common activated derivative is the acid chloride, cyclooct-4-ene-1-carbonyl chloride, which can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. lookchem.com

This highly electrophilic acid chloride readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides), under milder conditions than the parent carboxylic acid.

The corresponding carboxylic anhydride (B1165640) can also be prepared, for instance, by reacting the acid chloride with a carboxylate salt or by dehydration of the carboxylic acid under specific conditions. Anhydrides are also excellent acylating agents, undergoing similar nucleophilic acyl substitution reactions as acid chlorides.

Activated DerivativeSynthesizing ReagentSubsequent Reaction with NucleophileProduct
Cyclooct-4-ene-1-carbonyl chlorideThionyl chloride (SOCl₂)Alcohol (R'OH)Ester
Cyclooct-4-ene-1-carbonyl chlorideThionyl chloride (SOCl₂)Amine (R'₂NH)Amide
Cyclooct-4-ene-1-carboxylic anhydride(From acid chloride and carboxylate)Alcohol (R'OH)Ester

Decarboxylation Reactions and Associated Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a reaction that typically requires specific structural features or harsh conditions. For simple carboxylic acids, this process is often difficult. However, the presence of the double bond in this compound could potentially influence its susceptibility to decarboxylation under certain conditions, such as photochemical or radical-mediated pathways. researchgate.netnih.govrsc.orgnih.gov

Research on the decarboxylation of unsaturated carboxylic acids suggests that various methods, including photoredox catalysis, can be employed. nih.govrsc.org These methods often proceed through radical intermediates. While specific studies on the decarboxylation of this compound are not extensively documented, the general principles of unsaturated acid decarboxylation would apply. The reaction would lead to the formation of cyclooctene.

Reaction TypeConditionsProductMechanistic PathwayReference
Photochemical DecarboxylationLight, PhotosensitizerCycloocteneRadical researchgate.netnih.govrsc.org
Radical-induced DecarboxylationRadical Initiator, HeatCycloocteneRadicalGeneral Knowledge

Intramolecular Reactions and Rearrangements

The presence of both a carboxylic acid and a double bond within the same molecule allows for a variety of intramolecular reactions, leading to the formation of bicyclic structures. These reactions are of significant interest as they can rapidly build molecular complexity.

A prime example of such a reaction is iodolactonization. Treatment of this compound with iodine (I₂) in the presence of a mild base leads to the formation of a bicyclic iodolactone. The reaction proceeds via the electrophilic attack of iodine on the double bond to form a cyclic iodonium (B1229267) ion intermediate. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to yield the lactone. This reaction is a powerful tool for the stereoselective synthesis of complex molecules. The specific product formed is a bicyclo[4.2.1] or bicyclo[3.3.1] system depending on the regioselectivity of the cyclization. One of the downstream products listed for this acid is (1α,5β,6α)-5-(phenylseleno)-7-oxabicyclo<4.2.2>decan-8-one, which suggests that similar intramolecular cyclizations with other electrophiles are also possible. lookchem.com

ReactionReagentProductKey Intermediate
IodolactonizationIodine (I₂), Base (e.g., NaHCO₃)Bicyclic iodolactoneIodonium ion
SelenolactonizationPhenylselenyl halideBicyclic selenolactoneSelenonium ion

Further intramolecular reactions, such as acid-catalyzed cyclizations where the protonated double bond is attacked by the carboxylic acid oxygen, or thermal rearrangements, could also be envisioned for this compound, although they are less commonly reported in the literature. The propensity for such reactions would be highly dependent on the specific reaction conditions and the conformational flexibility of the eight-membered ring.

Transannular Cyclizations and Cycloisomerizations

Transannular reactions, which involve the formation of a bond across the ring, are a hallmark of medium-sized rings like the cyclooctene system. In this compound, the proximity of the C1 carboxyl group to the C4-C5 double bond facilitates such cyclizations, often leading to the formation of bicyclic products.

One significant transformation is the palladium-catalyzed transannular C-H arylation. This process enables the direct functionalization of the γ-methylene C-H bonds of the cyclooctane ring, demonstrating excellent regioselectivity despite the presence of multiple other C-H bonds. nih.gov These reactions typically proceed through a cyclometalated intermediate, where the carboxyl group directs the palladium catalyst to activate a specific C-H bond across the ring.

Electrophilic addition to the double bond is another key pathway for initiating transannular cyclizations. For instance, iodolactonization, a reaction where an iodine electrophile adds to the double bond, can trigger an intramolecular attack by the carboxylate group. This results in the formation of bicyclic lactones, such as phenylseleno-substituted oxabicyclodecanone derivatives, which have been identified as downstream products of reactions involving this compound. lookchem.com These cyclizations underscore the molecule's capacity to generate complex, bridged structures from a monocyclic precursor. The formation of bicyclo[3.3.1]nonane derivatives from this carboxylic acid further highlights its tendency to undergo transannular reactions. lookchem.com

Neighboring Group Participation Effects

Neighboring group participation (NGP), also known as anchimeric assistance, plays a crucial role in the reactivity of this compound. wikipedia.orgscribd.com The π-orbitals of the C4-C5 double bond can act as an internal nucleophile, significantly influencing the rate and stereochemistry of reactions at the C1 position or adjacent atoms. wikipedia.orglibretexts.org

In solvolysis reactions of derivatives of this compound (e.g., where the carboxylic acid is converted to a leaving group), the double bond can participate in the departure of the leaving group. This participation involves the formation of a non-classical, bridged carbocationic intermediate. wikipedia.org The positive charge in this intermediate is delocalized over the C1, C4, and C5 atoms, leading to substantial stabilization of the transition state. wikipedia.orgscribd.com

This stabilization results in a dramatic acceleration of the reaction rate compared to the corresponding saturated analogue, cyclooctanecarboxylic acid, which lacks the participating double bond. Rate enhancements of many orders of magnitude are characteristic of such participation. wikipedia.org Furthermore, NGP dictates the stereochemical outcome. The internal "attack" by the double bond occurs from one face of the molecule, and the subsequent attack by an external nucleophile must occur from the opposite face, often leading to products with retention of stereochemistry through a double inversion mechanism. libretexts.org

Table 1: Illustrative Rate Enhancement due to Neighboring Group Participation This table presents hypothetical data to illustrate the concept of NGP-induced rate acceleration.

Substrate Relative Rate of Solvolysis Proposed Intermediate
Cyclooctyl Tosylate 1 Classical Carbocation

Pericyclic Rearrangements and Sigmatropic Shifts

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Derivatives of this compound can potentially undergo several types of pericyclic reactions, particularly sigmatropic rearrangements, which involve the migration of a sigma bond. wikipedia.org

A key class of sigmatropic rearrangements is the wikipedia.orgwikipedia.org shift, exemplified by the Cope and Claisen rearrangements. youtube.comyoutube.com

Claisen Rearrangement: If the carboxylic acid is converted into an allyl ester (forming an allyl cyclooctenyl ether derivative), a Claisen rearrangement could be induced. This would involve a wikipedia.orgwikipedia.org sigmatropic shift, transforming the allyl ether into a γ,δ-unsaturated carboxylic acid, with the reaction being driven by the formation of a stable carbonyl group. libretexts.org

Cope Rearrangement: While the parent molecule is not a 1,5-diene, derivatives could be synthesized to undergo a Cope rearrangement. An oxy-Cope rearrangement, for example, could occur in a derivative containing a hydroxyl group at C3, which upon deprotonation would dramatically accelerate the wikipedia.orgwikipedia.org shift. msu.edu

Besides wikipedia.orgwikipedia.org shifts, lookchem.comwikipedia.org sigmatropic hydrogen shifts are also possible under thermal conditions. In such a rearrangement, a hydrogen atom could migrate from an allylic position (e.g., C3 or C6) to the C1 carbon, with a concurrent shift of the π-electrons. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical course based on the number of electrons involved. wikipedia.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of the reaction pathways of this compound is essential for predicting its behavior and controlling reaction outcomes.

Determination of Rate Laws and Activation Parameters

The rate laws for reactions involving this compound are highly dependent on the mechanism.

For reactions exhibiting neighboring group participation , the rate law would be first-order in the substrate, but the rate constant (k) would be significantly larger than that for a model compound incapable of NGP. tue.nl

For bimolecular transannular cyclizations , the rate law would depend on the concentrations of both the cyclooctene substrate and the electrophile or catalyst.

Activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) provide insight into the transition state. Reactions involving NGP typically have a significantly lower ΔH‡ due to the stabilized transition state. However, they also have a more negative (less favorable) ΔS‡ because the formation of a rigid, bridged transition state from a flexible ring reduces the degrees of freedom.

Table 2: Conceptual Activation Parameters for a Hypothetical Solvolysis Reaction This table contains representative values to illustrate mechanistic differences.

Reaction Pathway Relative ΔH‡ (kJ/mol) Relative ΔS‡ (J/mol·K) Mechanistic Implication
Simple Sₙ1 (Saturated Analogue) High Near Zero Disordered, high-energy transition state

Investigation of Transition States and Intermediates

The characterization of transition states and intermediates is key to elucidating reaction mechanisms.

NGP Intermediates: The primary intermediate in NGP-assisted reactions is the bridged, non-classical carbocation. Its existence is inferred from kinetic data and the stereochemistry of the products. wikipedia.org Direct observation is sometimes possible using spectroscopic techniques in superacidic, non-nucleophilic media. tue.nl

Transannular Intermediates: In palladium-catalyzed C-H activation, five- or six-membered palladacycle intermediates are formed. In electrophile-induced cyclizations, the initial intermediate is often a bridged ion (like a bromonium or iodonium ion), which is then captured intramolecularly by the carboxylate.

Pericyclic Transition States: Sigmatropic shifts proceed through a highly ordered, concerted cyclic transition state. msu.eduyoutube.com For wikipedia.orgwikipedia.org rearrangements like the Cope and Claisen, this is typically a chair-like six-membered ring transition state. The aromatic character of these 6-electron transition states leads to their stabilization and allows the reaction to proceed under thermal conditions. youtube.com

Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent can profoundly influence the rate and outcome of reactions involving this compound. wikipedia.org

Solvent Polarity: According to the Hughes-Ingold rules, reactions that develop more charge in the transition state compared to the reactants are accelerated by more polar solvents. wikipedia.org Therefore, pathways involving carbocationic intermediates, such as NGP-assisted solvolysis, would be significantly faster in polar protic solvents (e.g., water, formic acid) that can stabilize the charged species. wikipedia.org Conversely, concerted pericyclic reactions, which have little charge separation in the transition state, are relatively insensitive to solvent polarity. msu.edu

Catalysis: Catalysis is often essential for achieving specific transformations. As mentioned, palladium catalysts are used for transannular C-H functionalization. nih.gov Lewis acids can be used to catalyze certain sigmatropic rearrangements by coordinating to an oxygen atom, thereby lowering the energy of the transition state. wikipedia.org Acid catalysis is fundamental in many reactions, where protonation of the carboxyl group or the double bond can initiate subsequent transformations. The effectiveness of an acid catalyst can itself be modulated by the solvent system. nih.gov

Table 3: Illustrative Solvent Effects on the Rate of a Hypothetical NGP Reaction This table shows the conceptual impact of solvent polarity on reaction rates.

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
Hexane 1.9 1
Diethyl Ether 4.3 ~10²
Acetone 21 ~10⁴

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their local environment.

The IR and Raman spectra of cyclooct-4-ene-1-carboxylic acid are dominated by vibrations associated with the carboxylic acid group and the carbon-carbon double bond.

O-H Stretch: The carboxylic acid O-H stretching vibration typically appears as a very broad band in the IR spectrum, usually in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is a characteristic feature resulting from strong intermolecular hydrogen bonding. spectroscopyonline.com

C=O Stretch: The carbonyl (C=O) stretching vibration of a carboxylic acid gives rise to a strong, sharp band in the IR spectrum. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this band is typically observed in the range of 1730-1700 cm⁻¹. spectroscopyonline.com The presence of the double bond in this compound might slightly shift this frequency.

C=C Stretch: The carbon-carbon double bond stretching vibration is expected to appear in the region of 1680-1640 cm⁻¹. This band can be weak in the IR spectrum but is often strong in the Raman spectrum.

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid is typically found in the 1320-1210 cm⁻¹ region, while the in-plane O-H bending vibration appears around 1440-1395 cm⁻¹. orgchemboulder.com A broad out-of-plane O-H bending vibration can also be observed around 960-900 cm⁻¹. spectroscopyonline.com

A detailed analysis of the vibrational spectra, often aided by computational calculations, allows for the assignment of these and other bands to specific molecular motions. nih.gov

Hydrogen bonding plays a crucial role in determining the structure and properties of carboxylic acids. spectroscopyonline.com In the solid state and in concentrated solutions, carboxylic acids typically form hydrogen-bonded dimers. libretexts.org

Intermolecular Hydrogen Bonding: The most prominent evidence for intermolecular hydrogen bonding in the IR spectrum of this compound is the broad O-H stretching band mentioned earlier. orgchemboulder.com The formation of a dimer through hydrogen bonds between the carboxylic acid groups of two molecules leads to a significant downshift and broadening of this band compared to a free O-H group. The position of the C=O stretching vibration is also sensitive to hydrogen bonding; it shifts to a lower frequency in the hydrogen-bonded dimer compared to the monomeric form. libretexts.orgnih.gov

Intramolecular Hydrogen Bonding: While less common for simple cycloalkane carboxylic acids, the possibility of intramolecular hydrogen bonding, where the carboxylic acid proton interacts with the π-electrons of the double bond, could be investigated. Such an interaction would likely cause subtle shifts in the frequencies of the O-H and C=C stretching vibrations. However, the formation of strong intermolecular hydrogen-bonded dimers is generally the dominant interaction. quora.com Vibrational spectroscopy of isotopically substituted analogs (e.g., O-D) can help in confirming the assignments of vibrations involving the hydroxyl group and in quantifying the strength of the hydrogen bonds. capes.gov.br

In Situ Reaction Monitoring using IR and Raman Spectroscopy

In situ spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time, providing kinetic and mechanistic information without the need for sample extraction. youtube.comyoutube.com While specific in situ studies on "this compound" are not extensively documented in the reviewed literature, the principles and applications of these techniques to analogous systems, such as the hydrogenation or isomerization of cyclooctene (B146475), offer a clear indication of their utility. nih.govnih.govchemistryviews.org

For instance, in a hypothetical hydrogenation of "this compound" to cyclooctanecarboxylic acid, in situ IR spectroscopy could be employed to follow the reaction progress. The disappearance of the C=C stretching vibration, typically observed in the 1640-1680 cm⁻¹ region, would indicate the consumption of the starting material. Concurrently, the appearance and increase in intensity of C-H stretching vibrations associated with the saturated cyclooctane (B165968) ring would signal product formation. acs.org Similarly, changes in the fingerprint region would provide a detailed profile of the reaction over time.

Raman spectroscopy offers complementary information, particularly for symmetric bonds with weak IR signals. The C=C bond in the cyclooctene ring, for example, would exhibit a strong Raman signal. youtube.comnist.gov Monitoring the decrease in the intensity of this band would allow for precise tracking of the reaction kinetics. In situ Raman has been effectively used to monitor the hydrolysis of acetic anhydride (B1165640), demonstrating its capability to simultaneously track the consumption of reactants and the formation of products. nih.gov This approach could be directly applied to reactions involving "this compound," such as esterification or amidation, by monitoring the characteristic vibrational modes of the carboxylic acid, ester, or amide functional groups.

A hypothetical data table for monitoring the hydrogenation of "this compound" using in situ IR spectroscopy is presented below.

Table 1: Hypothetical In Situ IR Data for the Hydrogenation of this compound

Time (minutes)Integrated Intensity of C=C Stretch (a.u.)Integrated Intensity of sp³ C-H Stretch (a.u.)
01.000.00
100.750.25
200.500.50
300.250.75
400.050.95
50<0.01>0.99

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of "this compound" and its reaction products. PubChem lists the monoisotopic mass of the (4Z)-isomer as 154.09938 Da. uni.lu HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.

Elucidation of Reaction Intermediates and Byproducts via MS/MS

For "this compound" (C₉H₁₄O₂), common fragmentation pathways would likely involve:

Loss of a water molecule ([M-H₂O]⁺·): This is a common fragmentation for carboxylic acids.

Loss of the carboxyl group ([M-COOH]⁺): This would result in a C₈H₁₃⁺ fragment.

Cleavage of the cyclooctene ring: This would lead to a variety of smaller fragments, providing information about the ring structure.

The predicted fragmentation data for the [M-H]⁻ ion of (4Z)-cyclooct-4-ene-1-carboxylic acid suggests potential losses that can be experimentally verified. uni.lu

Table 2: Predicted HRMS Data for Adducts of (4Z)-Cyclooct-4-ene-1-carboxylic acid

Adductm/z
[M+H]⁺155.10666
[M+Na]⁺177.08860
[M-H]⁻153.09210
[M+H-H₂O]⁺137.09664

Data sourced from PubChem. uni.lu

By applying MS/MS to a reaction mixture, it is possible to identify and structurally characterize not only the main products but also transient intermediates and minor byproducts, which is crucial for understanding the reaction mechanism in detail.

Isotopic Labelling Studies for Mechanistic Investigations

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. chem-station.comyoutube.com For instance, in the study of the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene, deuterium (B1214612) labeling was instrumental in distinguishing between different possible mechanistic pathways. iitd.ac.in

In the context of "this compound," several isotopic labeling strategies could be employed:

Deuterium Labeling: To probe the mechanism of an isomerization or a rearrangement reaction, specific hydrogen atoms on the cyclooctene ring could be replaced with deuterium. Analysis of the deuterium distribution in the product by NMR or mass spectrometry would reveal which hydrogen atoms are involved in the reaction mechanism.

¹³C Labeling: The synthesis of "this compound" with a ¹³C-labeled carboxyl group would allow for the tracking of this group in subsequent reactions, such as decarboxylation or esterification. chemrxiv.org This has been demonstrated in metabolic tracing studies where ¹³C-labeled metabolites are used to follow their path in biological systems. nih.govnih.gov

¹⁸O Labeling: Labeling the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid with ¹⁸O would be invaluable for studying esterification or hydrolysis reactions, providing clear evidence for the reaction mechanism.

While no specific isotopic labeling studies on "this compound" were found, the established principles of this technique make it a highly relevant and powerful tool for future mechanistic investigations of this compound. researchgate.net

X-ray Crystallography and Single-Crystal Diffraction

Definitive Structural Elucidation of Chiral Forms and Co-crystals

"this compound" possesses a chiral center at the C1 position. Furthermore, the trans isomer of the cyclooctene ring is chiral. nih.govchemistryviews.org X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. rsc.orgrsc.org By growing suitable single crystals of an enantiomerically pure sample, its absolute stereochemistry can be unambiguously determined.

This technique is also crucial for the characterization of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals of "this compound" with other molecules could be investigated to modify its physicochemical properties. X-ray diffraction would be essential to confirm the formation of a new crystalline phase and to understand the intermolecular interactions driving the co-crystal assembly. rsc.org

Analysis of Crystal Packing and Supramolecular Synthons

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. Carboxylic acids are well-known to form robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. researchgate.nethumanjournals.com

The most common supramolecular synthon for carboxylic acids is the hydrogen-bonded dimer, where two carboxylic acid molecules form a cyclic motif through two O-H···O hydrogen bonds. mdpi.com It is highly probable that "this compound" would exhibit this dimeric synthon in its crystal structure.

Beyond the carboxylic acid dimer, other interactions would also influence the crystal packing. The hydrophobic cyclooctene rings would likely engage in van der Waals interactions, and in the case of co-crystals, other synthons, such as carboxylic acid-pyridine or carboxylic acid-amide hydrogen bonds, could be formed. researchgate.net The analysis of these supramolecular synthons is fundamental to crystal engineering, which aims to design crystalline materials with desired properties.

Although no specific crystallographic data for "this compound" has been found in the performed searches, the principles of crystal engineering and the known behavior of carboxylic acids provide a strong framework for predicting its solid-state structure.

Table 3: Common Supramolecular Synthons in Carboxylic Acid Crystals

Synthon TypeDescriptionInteracting Groups
HomosynthonCarboxylic acid dimerR-COOH --- HOOC-R
HeterosynthonCarboxylic acid - PyridineR-COOH --- N(Py)
HeterosynthonCarboxylic acid - AmideR-COOH --- O=C(NHR')

Conformational Preferences in the Solid State

The solid-state conformation of this compound is dictated by a combination of the intrinsic conformational preferences of the eight-membered ring and the powerful influence of intermolecular forces, primarily hydrogen bonding. The (Z)-cyclooctene ring is not planar and can adopt several low-energy conformations. Computational studies have identified four key chiral conformations, often denoted as A, B, C, and D, with their corresponding enantiomers. units.it Conformation A is generally the most stable. units.it

In the context of a substituted cyclooctene, such as this compound, the substituent's position (axial vs. equatorial) plays a crucial role, analogous to substituted cyclohexanes. libretexts.orglibretexts.org To minimize steric hindrance, the bulky carboxylic acid group is expected to favor an equatorial-like position.

Table 1: Calculated Relative Energies of (Z)-Cyclooctene Conformations This table presents theoretical data for the parent (Z)-cyclooctene ring system, which provides a basis for understanding the conformational options for its derivatives.

Conformation Description Relative Energy (kcal/mol)
A Four carbon atoms in a plane (C-C=C-C) with the other four above it. Considered the most stable conformer. 0.00
B Five carbon atoms in a plane (C-C=C-C-C). ~0.6
D Another conformation with five carbon atoms in a plane. ~1.2
C Similar to A but with different dihedral angles. ~1.5

Data sourced from computational studies on (Z)-cyclooctene. units.it

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses a stereogenic center at the C1 position, and the inherent chirality of the cyclooctene ring means it can exist as enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the primary method for determining the absolute configuration (R or S) of such compounds. mgcub.ac.in The two main chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

The chromophores within the molecule responsible for the chiroptical signals are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid. It is important to note that for carboxylic acids, intermolecular hydrogen bonding can lead to the formation of dimers in solution, which can complicate spectral interpretation. rsc.org To obtain data that reflects the monomeric species, measurements are often carried out in very dilute solutions or by converting the acid to its corresponding ester or salt.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. youtube.com A non-zero signal, known as a Cotton effect, is observed in the region of a chromophore's absorption band in a chiral molecule. youtube.com

For this compound, two main electronic transitions are expected to be CD-active:

n → π* transition: This transition, associated with the carbonyl group of the carboxylic acid, is weak in UV absorption but often gives a distinct CD signal, typically in the 210-220 nm region for aliphatic carboxylic acids.

π → π* transition: This is a strong absorption associated with the C=C double bond, occurring at shorter wavelengths (typically below 200 nm). The twisted nature of the double bond in the cyclooctene ring makes this transition strongly chiroptical.

The absolute configuration is determined by comparing the experimentally measured CD spectrum with theoretical spectra generated using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). Alternatively, empirical rules such as the Octant Rule for the carbonyl chromophore can be applied to predict the sign of the Cotton effect for a given enantiomer. A positive Cotton effect for the n → π* transition would suggest one absolute configuration, while a negative effect would indicate the opposite enantiomer.

Table 2: Predicted Circular Dichroism Data for a Hypothetical Enantiomer of this compound

Chromophore Electronic Transition Approx. Wavelength (λ_max) Predicted Sign of Cotton Effect (Δε)
Carboxylic Acid (C=O) n → π* ~215 nm +/- (Dependent on absolute configuration)
Alkene (C=C) π → π* < 200 nm +/- (Dependent on absolute configuration and ring conformation)

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inwikipedia.org An ORD spectrum that shows a peak and a trough in the vicinity of a chromophore's absorption band is known as an anomalous curve, or a Cotton effect curve. libretexts.org The sign of the Cotton effect is defined by the sign of the rotation at longer wavelengths (the "peak"); a positive peak followed by a negative trough is a positive Cotton effect. libretexts.org

Similar to CD, the C=O and C=C chromophores in this compound would produce Cotton effects in an ORD spectrum. The sign and amplitude of these effects are directly related to the molecule's absolute stereochemistry. The carbonyl group's n → π* transition is particularly useful as it occurs in a readily accessible spectral region (~280-330 nm for many ketones, but shifted for acids). libretexts.org The analysis involves correlating the sign of the observed Cotton effect with the known absolute configuration of structurally similar compounds or with predictions from stereochemical rules. For instance, the Octant Rule can be used to predict whether the R or S enantiomer will exhibit a positive or negative Cotton effect associated with the carbonyl group.

Table 3: Principal Characteristics for Optical Rotatory Dispersion Analysis

Feature Description Application to this compound
Chromophores Groups that absorb light in the UV-Vis region. Carboxylic acid (C=O), Alkene (C=C)
Cotton Effect Anomalous change in optical rotation near an absorption band. Expected for both the n → π* (C=O) and π → π* (C=C) transitions.
Sign of Cotton Effect Positive (peak at high λ) or Negative (trough at high λ). The sign is used to assign the absolute configuration (R/S) at C1.
Stereochemical Rules Empirical rules correlating structure and ORD curve. The Octant Rule for the carbonyl group can be applied to predict the sign.

Computational and Theoretical Investigations of Cyclooct 4 Ene 1 Carboxylic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations have proven to be an invaluable tool for elucidating the intricate details of the molecular structure and conformational preferences of cyclooct-4-ene-1-carboxylic acid. These methods allow for a detailed exploration of the potential energy surface, revealing the relative stabilities of different conformers and the electronic distribution within the molecule.

Density Functional Theory (DFT) Studies on Conformational Landscapes

The conformational flexibility of the cyclooctene (B146475) ring is a defining feature of this compound. Density Functional Theory (DFT) has been widely employed to map the complex conformational landscape of cyclooctene and its derivatives. For the parent cyclooctene, computational studies have identified several low-energy conformations, often described by their characteristic shapes such as boat-chair, twist-boat, and crown. The presence of the carboxylic acid group at the 1-position introduces additional complexity, influencing the relative energies of these conformers through steric and electronic interactions.

Table 1: Calculated Relative Energies of Representative Conformers of a 1-Substituted Cyclooctene Derivative (Illustrative)

ConformerPoint GroupRelative Energy (kcal/mol)
Boat-Chair (axial)C10.00
Boat-Chair (equatorial)C11.25
Twist-Boat (axial)C12.50
Twist-Boat (equatorial)C13.10

Note: This table is illustrative and based on typical findings for functionalized cyclooctenes. Actual values for this compound would require specific calculations.

Ab Initio Calculations for Electronic Structure and Charge Distribution

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for investigating the electronic structure and charge distribution of this compound. These calculations can reveal important electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding the molecule's reactivity.

The presence of the electron-withdrawing carboxylic acid group is expected to lower the energy of the HOMO and LUMO compared to the parent cyclooctene. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, highlights the electronegative oxygen atoms of the carboxylic acid as regions of high negative potential, while the acidic proton exhibits a high positive potential. This charge distribution is fundamental to the molecule's acidic properties and its participation in intermolecular interactions such as hydrogen bonding.

Table 2: Calculated Electronic Properties of a Functionalized Alkene (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: This table is illustrative. Specific values for this compound would be obtained from dedicated ab initio calculations.

Solvent Effects Modeling via Implicit and Explicit Solvation Models

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational models are employed to simulate these solvent effects, providing insights into how the solvent alters the conformational equilibrium and reactivity.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For a polar molecule like this compound, polar solvents are expected to stabilize conformers with larger dipole moments.

Explicit solvation models , on the other hand, involve the inclusion of a specific number of solvent molecules around the solute. This method, often combined with molecular dynamics (MD) simulations, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules like water or alcohols. These explicit interactions can play a crucial role in the molecule's solubility and its participation in solvent-mediated reaction mechanisms.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways.

Determination of Energy Profiles and Activation Barriers for Key Reactions

For reactions such as esterification, hydrogenation of the double bond, or additions to the double bond, computational methods can be used to construct detailed energy profiles. These profiles illustrate the change in energy as the reactants are converted into products, passing through one or more transition states. The height of the energy barrier at the transition state, known as the activation energy, is a critical determinant of the reaction rate.

DFT calculations are commonly used to locate the geometry of transition states and calculate their energies. By comparing the activation barriers for different possible reaction pathways, it is possible to predict which mechanism is more likely to occur. For instance, in the hydrogenation of the double bond, computational studies can help to understand the role of the catalyst and the energetics of hydrogen addition from either face of the double bond.

Prediction of Stereoselectivity in Catalytic Reactions

Many reactions involving this compound can lead to the formation of stereoisomers. Computational methods can be employed to predict and rationalize the stereoselectivity of such reactions, particularly those that are catalyzed. By modeling the interaction of the substrate with the catalyst, it is possible to determine which diastereomeric transition state is lower in energy.

For example, in a catalytic hydrogenation, the catalyst may preferentially bind to one face of the cyclooctene ring, leading to the formation of a specific stereoisomer of the corresponding cyclooctane-1-carboxylic acid. DFT calculations can be used to model the catalyst-substrate complex and the subsequent transition states for hydrogen delivery. The calculated energy difference between the diastereomeric transition states can then be related to the predicted diastereomeric excess of the product, providing valuable insights for the design of stereoselective catalysts.

Molecular Dynamics Simulations of Reactive Species

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into the behavior of its reactive species, particularly in different chemical environments.

While specific MD studies on the reactive species of this compound are not documented in available literature, the principles of such investigations can be outlined. A typical study would involve creating a computational model of the molecule and its surrounding solvent. The simulation would then calculate the forces between atoms and use Newton's laws of motion to model their dynamic behavior.

These simulations could be particularly useful in understanding the conformational changes of the eight-membered ring, which can adopt various conformations such as boat-chair, twist-boat, and crown shapes. The presence of the carboxylic acid group can influence these conformational preferences through intramolecular hydrogen bonding or interactions with solvent molecules. Understanding the dynamics of these conformations is key, as the reactivity of the double bond is highly dependent on its steric accessibility, which is dictated by the ring's conformation.

Computational studies on related trans-cyclooctene (B1233481) systems have demonstrated the power of such methods in understanding reactivity. For instance, calculations have shown that the strain energy of different conformations, such as the half-chair and crown, can significantly impact the kinetics of their reactions. nih.gov These studies have been instrumental in designing highly reactive cyclooctenes for applications in bioorthogonal chemistry. nih.govrsc.org

Prediction and Validation of Spectroscopic Properties

Computational methods are frequently used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, typically using density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound.

The process would involve first finding the molecule's lowest energy conformation through computational geometry optimization. Then, the magnetic shielding tensors for each nucleus would be calculated. These values are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be highly sensitive to the conformation of the cyclooctene ring and the orientation of the carboxylic acid group. The predicted coupling constants would provide information about the dihedral angles between adjacent protons, further helping to define the molecule's three-dimensional structure. While specific predicted data for this molecule is not published, the general accuracy of such predictions for organic molecules is well-established.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (cis-isomer) This table is illustrative and not based on published experimental or computational data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H 2.5 - 2.8 40 - 45
C4/C5-H 5.5 - 5.8 128 - 132
Carboxyl H 10 - 12 -
Carboxyl C - 175 - 180

Vibrational Frequency Calculations for IR/Raman Spectra Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational calculations of vibrational frequencies can provide a theoretical spectrum that aids in the assignment of experimental spectral bands.

Using methods like DFT, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be calculated. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The results would show characteristic vibrational modes, such as the C=C stretch of the alkene, the C=O stretch of the carboxylic acid, and the O-H stretch.

Studies on other carboxylic acids have shown a correlation between the C=O stretching frequency and the pKa of the acid. nih.gov For saturated carboxylic acids, the νC=O tends to increase as the pKa increases. nih.gov Such computational analyses could help in understanding the electronic environment of the carboxylic acid group in this compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative and not based on published experimental or computational data.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3200 - 3500
C=O Stretching 1700 - 1750
C=C Stretching 1640 - 1680

Prediction of Chiroptical Properties (CD, ORD)

Given that this compound is a chiral molecule, it is expected to exhibit optical activity, which can be studied using chiroptical spectroscopies like circular dichroism (CD) and optical rotatory dispersion (ORD). Theoretical predictions of these properties are crucial for determining the absolute configuration of a chiral molecule.

Time-dependent density functional theory (TD-DFT) is the most common method for predicting CD and ORD spectra. unibo.it The process involves calculating the electronic transition energies and the corresponding rotatory strengths for the molecule's various conformations. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformations.

For this compound, the chiroptical properties would be highly dependent on the puckering of the eight-membered ring and the relative orientation of the substituents. The predicted CD spectrum would show positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, which could then be compared to an experimental spectrum to assign the absolute stereochemistry (R or S). The development of accurate theoretical models is essential for the reliable correlation between chiroptical properties and absolute configuration. unibo.it

Conformational Analysis and Dynamics of Cyclooct 4 Ene 1 Carboxylic Acid

Intrinsic Conformational Preferences of the Cyclooctene (B146475) Ring

The parent (Z)-cyclooctene ring, the core of cyclooct-4-ene-1-carboxylic acid, is a remarkably flexible system, existing as a mixture of multiple conformations in dynamic equilibrium. units.itresearchgate.net Theoretical calculations and experimental studies have identified several low-energy conformations, with the most stable being a ribbon-like structure. wikipedia.org

Energy Minima and Transition States of Ring Interconversions

Computational studies have identified four primary energy minima for (Z)-cyclooctene, often designated as A, B, C, and D. units.it These conformers can interconvert through internal C-C bond rotations. units.it The relative energy ordering of these conformations is typically A < B < D < C. units.it Each of these conformations is chiral and exists as a pair of enantiomers, leading to a total of 16 possible conformers when considering ring-inversion processes. units.itresearchgate.net

The energy barriers for these interconversions are relatively low, allowing for rapid exchange at room temperature. researchgate.net The transition states connecting these minima have been characterized through computational methods, providing a detailed map of the potential energy surface. units.it For instance, the transition state for the conversion of the most stable conformation (A) to other conformers has been computationally explored. units.it

Table 1: Relative Energies of (Z)-Cyclooctene Conformers

Conformer Relative Energy (kcal/mol)
A 0.00
B < 1.0
D < 1.0
C > 1.0

Note: The exact energy values can vary depending on the computational method used. The data presented is a generalized representation from multiple sources. units.it

Influence of the Double Bond on Ring Flexibility

The presence of the C=C double bond significantly influences the conformational landscape of the cyclooctene ring. Compared to the saturated cyclooctane (B165968), which has three principal low-energy conformations (boat-chair, crown, and boat-boat), the double bond in cyclooctene introduces additional constraints. acs.org This constraint reduces the number of accessible conformations and alters their relative energies.

Impact of the Carboxylic Acid Substituent on Conformational Equilibria

The introduction of a carboxylic acid group at the 1-position of the cyclooct-4-ene ring further complicates the conformational analysis. The substituent's size and electronic nature introduce new steric and electronic interactions that can shift the equilibrium between the various ring conformations.

Steric Hindrance and Transannular Interactions

The carboxylic acid group is a bulky substituent that can introduce significant steric hindrance. wikipedia.orgyoutube.com This steric bulk can disfavor certain ring conformations where the substituent would experience unfavorable interactions with other parts of the ring. wikipedia.org These non-bonding repulsive interactions, known as transannular interactions, occur when atoms on opposite sides of the medium-sized ring come into close proximity. ic.ac.uk

In the case of this compound, the carboxylic acid group can interact with hydrogen atoms on the other side of the ring, leading to an increase in the energy of those conformations. ic.ac.uk The extent of this steric hindrance is dependent on the specific conformation and the orientation of the carboxylic acid group (axial vs. equatorial-like positions).

Intramolecular Hydrogen Bonding and its Role in Stabilization

A key feature of this compound is the potential for intramolecular hydrogen bonding. unacademy.comquora.com The carboxylic acid group contains both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). unacademy.com In certain conformations, these two groups can be positioned in close enough proximity to form a hydrogen bond.

This intramolecular hydrogen bond can significantly stabilize a particular conformation, potentially making it the most populated conformer even if the parent ring conformation is not the most stable one. quora.com The formation of such a hydrogen bond creates a pseudo-cyclic structure, which can lock the molecule into a more rigid conformation. The strength of this interaction depends on the geometry of the hydrogen bond, including the donor-acceptor distance and the angle. acs.org

Dynamic Conformational Equilibria Studied by Temperature-Dependent NMR

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying dynamic conformational equilibria. acs.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of interconversion between different conformers and the relative populations of each state. nih.gov

For this compound, at high temperatures, the rate of interconversion between conformations is fast on the NMR timescale, resulting in an averaged spectrum. As the temperature is lowered, the rate of interconversion slows down. If the energy barriers are high enough, the individual conformations may "freeze out" on the NMR timescale, leading to the observation of separate signals for each conformer.

By analyzing the coalescence temperature (the temperature at which two separate signals merge into one) and the line shapes of the NMR signals, thermodynamic and kinetic parameters for the conformational exchange process can be extracted. This data provides valuable insights into the energy differences between conformers and the activation energies for their interconversion.

Table 2: Compound Names Mentioned

Compound Name
This compound
(Z)-cyclooctene

Conformational Control and its Implications for Stereoselectivity in Chemical Transformations

The spatial arrangement of atoms in this compound is not static. The eight-membered ring can adopt a variety of conformations, with the boat-chair and twist-boat forms being among the most discussed for cyclooctane systems. The presence of a double bond in the 4-position and a carboxylic acid group at the 1-position introduces specific constraints and energetic preferences, leading to a defined conformational equilibrium. The position of the substituent, whether axial or equatorial-like, in the most stable conformer(s) is a critical determinant of the molecule's reactivity and the stereochemical outcome of its reactions.

Substrate Control and Stereochemical Outcomes

Substrate control in the context of this compound refers to the ability of the molecule's own structure, specifically its preferred conformation and the stereoelectronic properties of its substituent, to direct the stereochemical course of a reaction. The carboxylic acid group at the 1-position can influence the accessibility of the two faces of the double bond to incoming reagents.

The conformational preference of the cyclooctene ring dictates the spatial orientation of the carboxylic acid group. This group, in turn, can exert steric hindrance, discouraging attack from one face of the molecule. Furthermore, the carboxyl group can engage in non-covalent interactions, such as hydrogen bonding, with reagents or catalysts, thereby directing them to a specific face of the double bond and leading to a high degree of stereoselectivity.

For instance, in reactions such as epoxidation or hydroboration, the reagent will preferentially approach the less sterically hindered face of the double bond. The prediction of the major diastereomer formed in such a reaction is therefore contingent on a thorough understanding of the dominant conformation of the this compound substrate.

Table 1: Hypothetical Stereochemical Outcomes in Reactions of this compound Based on Conformational Control

Reaction TypeReagentPredicted Major DiastereomerRationale
Epoxidationm-CPBAEpoxide on the less hindered faceThe peroxy acid will approach the face of the double bond opposite to the pseudo-equatorial carboxylic acid group in the most stable chair-like conformation.
Hydroboration-Oxidation1. BH₃-THF2. H₂O₂, NaOHAlcohol on the less hindered faceThe bulky borane (B79455) reagent will preferentially add to the less sterically encumbered face of the alkene, leading to the anti-Markovnikov alcohol with a specific stereochemistry.
Catalytic HydrogenationH₂, Pd/CSyn-addition to the less hindered faceThe substrate will adsorb onto the catalyst surface via the less hindered face of the double bond, leading to the delivery of both hydrogen atoms from the same side.

Note: The specific outcomes in this table are predictive and depend on the actual lowest energy conformation of the molecule, which requires detailed experimental or computational analysis.

Design of Conformationally Restricted Analogues

To enhance stereoselectivity and to study the influence of specific conformations on reactivity, chemists often design and synthesize conformationally restricted analogues of flexible molecules. By introducing structural modifications that limit the conformational freedom of the cyclooctene ring, it is possible to lock the molecule into a single, or a highly preferred, conformation.

For this compound, the design of such analogues could involve several strategies. One approach is the introduction of a second ring system, creating a bicyclic or polycyclic structure. For example, fusing a smaller ring across the cyclooctene framework can significantly reduce its flexibility. The strategic placement of bulky substituents can also be employed to create a strong conformational bias, forcing other parts of the molecule to adopt a specific spatial arrangement.

The synthesis of conformationally strained trans-cyclooctene (B1233481) derivatives for applications in bioorthogonal chemistry provides a pertinent example of how conformational control can be engineered. nih.gov In these systems, fusing a cis-dioxolane ring to the cyclooctene core forces the eight-membered ring into a strained half-chair conformation, which dramatically enhances its reactivity in tetrazine ligations. nih.gov While the primary goal in that context is rate acceleration, the underlying principle of using ring fusion to control conformation is directly applicable to the design of stereochemically predictable analogues of this compound.

Table 2: Potential Strategies for the Design of Conformationally Restricted Analogues of this compound

Design StrategyExample ModificationExpected Conformational EffectImplication for Stereoselectivity
Ring FusionIntroduction of a bicyclo[3.3.1]nonene coreLocks the eight-membered ring into a rigid chair-boat or chair-chair conformation.Provides a well-defined platform for predictable facial selectivity in addition reactions to the double bond.
Gem-Disubstituent EffectAddition of a methyl group at the C2 positionCan create a steric bias that favors a specific chair-like conformer where the bulky groups are in pseudo-equatorial positions.Enhances the steric differentiation between the two faces of the alkene, leading to higher diastereoselectivity.
Intramolecular BridgingFormation of a lactone between the carboxylic acid and a hydroxyl group introduced elsewhere on the ringCreates a rigid bicyclic system where the conformation of the original cyclooctene ring is fixed.The stereochemistry of the addition reactions would be dictated by the rigid, bridged structure.

The synthesis of these conformationally restricted analogues, followed by the study of their reactivity, would provide invaluable experimental data to validate the theoretical models of conformational control and its influence on stereoselectivity in reactions of this compound.

Applications in Chemical Synthesis and Materials Science

Cyclooct-4-ene-1-carboxylic Acid as a Building Block in Organic Synthesis

The strategic placement of a carboxylic acid and a double bond on the flexible cyclooctene (B146475) ring makes this compound a versatile starting material for the synthesis of a variety of complex organic molecules.

Precursor for the Synthesis of Complex Natural Products

While direct total syntheses of complex natural products starting from this compound are not extensively documented, its structural motif is a key feature in the synthesis of several biologically active compounds, particularly those of marine origin. americanelements.comumn.edu The cyclooctane (B165968) framework is present in a number of sesquiterpene diols isolated from marine organisms. epa.gov

A notable example is the total synthesis of (±)-poitediol, a sesquiterpene diol containing a cyclooctane ring, which was isolated from the red seaweed Laurencia poitei. epa.gov The synthesis of this natural product commences from 1,5-cyclooctadiene (B75094), a readily available precursor to this compound. The synthetic route involves a series of transformations to construct the functionalized eight-membered ring, highlighting the importance of cyclooctene derivatives as intermediates in the pathway to such complex natural products. The structural similarity suggests that this compound could serve as a more advanced intermediate in the synthesis of poitediol and other related cyclooctanoid natural products, potentially offering a more efficient synthetic route.

Intermediate in the Synthesis of Advanced Chemical Scaffolds (excluding clinical applications)

The dual functionality of this compound allows for its elaboration into a variety of advanced chemical scaffolds with potential applications in materials science and chemical biology. The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides, which serve as handles for further chemical modification.

One of the key downstream products is cyclooct-4-ene-1-carbonyl chloride, which is a versatile intermediate for the introduction of the cyclooctenyl moiety into other molecules. epa.gov This acyl chloride can react with a wide range of nucleophiles to form esters and amides, thereby creating a library of cyclooctene-containing compounds with diverse properties.

Furthermore, the methyl ester derivative, methyl cyclooct-4-ene-1-carboxylate, has been utilized in the synthesis of copolymers. nih.govnih.gov These copolymers can act as compatibilizers in polymer blends, for instance, by enhancing the miscibility of otherwise immiscible polymers. nih.gov The ability to tune the properties of polymers by incorporating the cyclooctene ring structure opens up possibilities for the development of new materials with tailored mechanical and thermal properties.

Another important class of scaffolds derived from this compound are bicyclic lactones. chemrxiv.org The intramolecular reaction between the carboxylic acid and the double bond, often proceeding through an iodolactonization or similar cyclization reaction, can lead to the formation of structurally complex bicyclic systems. These lactones can serve as rigid scaffolds for the development of new chemical entities with potential applications in areas such as agrochemicals or materials science. nih.gov

Chiral Auxiliary or Ligand Precursor for Asymmetric Transformations

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. google.com While the direct application of this compound as a chiral auxiliary is not widely reported, its precursor, 1,5-cyclooctadiene, is a well-established starting material for the synthesis of chiral diene ligands. epa.gov These ligands have proven effective in a variety of metal-catalyzed asymmetric transformations.

The C2-symmetric nature of the cyclooctadiene scaffold can be exploited to create a chiral environment around a metal center. nih.gov The synthesis of chiral ligands from 1,5-cyclooctadiene often involves the stereoselective functionalization of the double bonds. Given that this compound possesses a double bond that can be similarly functionalized, it represents a potential precursor for a new class of chiral ligands. The carboxylic acid group could serve as a handle to introduce other coordinating groups or to attach the ligand to a solid support. The development of such ligands from this compound could expand the toolbox of chiral ligands available for asymmetric catalysis. nih.gov

Monomer in Polymer Chemistry

The presence of both a polymerizable olefin and a functionalizable carboxylic acid group makes this compound and its derivatives attractive monomers for the synthesis of functional polymers through various polymerization techniques.

Ring-Opening Metathesis Polymerization (ROMP) of this compound Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for the synthesis of polymers with well-defined structures and high functional group tolerance. Derivatives of this compound have been successfully polymerized using this technique.

A study on the ROMP of a commercial cyclooctene derivative bearing a carboxylic acid group demonstrated that polymerization proceeds in the presence of a second-generation Grubbs' catalyst in dichloromethane. The resulting homopolymer and its copolymers with cis-cyclooctene were characterized to understand their thermal properties and solubility. The incorporation of the functional carboxylic acid group was found to enhance the solubility of the resulting polycyclooctenes.

The properties of the polymers obtained from the ROMP of cyclooctene derivatives can be tuned by the nature of the functional group attached to the ring. For instance, the polymerization of ester-functionalized cyclooctene monomers has been shown to yield polymers with varying thermal properties depending on the specific ester group. This highlights the potential to design and synthesize a wide range of functional polyalkenamers with tailored properties by utilizing different derivatives of this compound as monomers in ROMP.

Below is a data table summarizing the ROMP of a functionalized cyclooctene carboxylic acid derivative.

MonomerCatalystSolventPolymer PropertiesReference
Cyclooctene-functionalized carboxylic acidGrubbs' 2nd GenerationCH₂Cl₂Enhanced solubility, thermal properties dependent on comonomer content
Methyl cyclooct-4-ene-1-carboxylatePalladium-based catalystsMethanol (B129727)Used in copolymer synthesis for polymer blends nih.gov
Cyclobutane-fused E-cyclooctene estersGrubbs' catalyst-Forms polymer melt, chemically recyclable

Condensation Polymerization involving the Carboxylic Acid Group (e.g., Polyesters, Polyamides)

The bifunctional nature of this compound makes it a theoretical candidate for condensation polymerization to produce polyesters and polyamides. For this purpose, the double bond would need to be converted into a second carboxylic acid group or an amine functionality, creating an A-B or A-A type monomer.

For the synthesis of polyesters, the double bond of this compound could be oxidatively cleaved to form a dicarboxylic acid. This resulting diacid could then undergo polycondensation with a diol, such as ethylene (B1197577) glycol, to form a polyester (B1180765). The general reaction for polyester formation involves the elimination of water and the formation of ester linkages between the diacid and diol monomers. The properties of the resulting polyester would be influenced by the structure of the cyclooctane ring incorporated into the polymer backbone.

Similarly, for the synthesis of polyamides, the double bond could be functionalized to introduce an amine group, or the existing carboxylic acid could be reacted with a diamine after converting the double bond to another carboxylic acid. americanelements.com For instance, the dicarboxylic acid derived from this compound could be reacted with a diamine like hexamethylenediamine (B150038) in a polycondensation reaction to form a polyamide. These polyamides would contain the cyclooctane ring in their backbone, which could impart unique properties such as increased flexibility or altered thermal stability compared to conventional polyamides. While specific examples of polyesters and polyamides derived directly from this compound are not prevalent in the literature, the fundamental principles of polymer chemistry suggest its potential as a novel monomer for the creation of new condensation polymers.

Ligand Design in Coordination Chemistry

The dual functionality of this compound also lends itself to applications in ligand design for coordination chemistry. Both the carboxylate group and the alkene moiety can coordinate to metal centers, opening up possibilities for the creation of novel catalysts and metal-organic frameworks (MOFs).

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is a versatile ligand for a wide range of metal ions. Carboxylate ligands are integral components of many catalysts and are particularly prominent in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, creating highly porous structures with applications in gas storage, separation, and catalysis.

While the direct use of this compound in MOF synthesis is not widely reported, the principles of MOF chemistry suggest its potential as a functional linker. The carboxylate group would serve as the primary coordination site to the metal centers, while the pendant cyclooctene ring would decorate the pores of the MOF. This could lead to MOFs with unique properties, such as hydrophobicity or reactivity, imparted by the alkene-containing side chains. The uncoordinated alkene functionality within the MOF pores could potentially be used for post-synthetic modification, allowing for the covalent anchoring of other functional molecules.

The alkene double bond in the cyclooctene ring can also act as a ligand for transition metals. Cyclooctene is known to be an effective, easily displaceable ligand in organometallic chemistry, as seen in complexes like chlorobis(cyclooctene)rhodium dimer and chlorobis(cyclooctene)iridium dimer. wikipedia.org The coordination of the alkene to a metal center can be a key step in various catalytic cycles.

In the context of this compound, the alkene could coordinate to a metal center, potentially influencing the catalytic activity or selectivity of the resulting complex. The presence of the nearby carboxylic acid group could also play a role, either through secondary coordination to the metal or by influencing the electronic properties of the alkene.

A particularly exciting area of research is the development of chiral ligands for enantioselective catalysis, which is crucial for the synthesis of single-enantiomer pharmaceuticals and other fine chemicals. nih.gov trans-Cyclooctene (B1233481) is a chiral molecule due to its strained, non-planar structure, and this chirality can be harnessed in the design of asymmetric ligands. chemistryviews.org

Recently, chiral trans-cyclooctene derivatives have been successfully employed as ligands in rhodium-catalyzed asymmetric 1,4-additions, achieving high enantioselectivities. chemistryviews.org The synthesis of these chiral ligands often starts from cyclooctanone (B32682) and involves several steps to introduce the desired functionality and create the trans-alkene geometry. chemistryviews.org By analogy, it is conceivable that chiral derivatives of this compound could be synthesized and utilized as ligands in a variety of enantioselective transformations. The carboxylic acid functionality could serve as an anchor point for attaching the ligand to a solid support or for further modification to fine-tune its steric and electronic properties. The development of such ligands remains an active area of research with significant potential for advancing the field of asymmetric catalysis. thieme-connect.deyoutube.comnih.govyoutube.com

Materials Science Applications

The unique chemical handles of this compound also enable its use in various materials science applications, particularly in the modification of surfaces and the creation of hybrid materials.

The carboxylic acid group of this compound provides a convenient anchor for grafting the molecule onto various surfaces. For example, surfaces with amine or hydroxyl functionalities can be readily modified through the formation of amide or ester linkages, respectively. This allows for the introduction of the cyclooctene moiety onto the surface, which can then be used for further reactions.

A powerful strategy for surface functionalization involves "click chemistry," such as the strain-promoted azide-alkyne cycloaddition (SPAAC). A surface can be functionalized with an azide-containing molecule, and then cyclooctyne (B158145) derivatives can be "clicked" onto the surface. While this compound is not a cyclooctyne, related cyclooctyne-acid derivatives have been used for surface functionalization. kit.edu This approach allows for the creation of patterned surfaces with high spatial control.

Furthermore, the alkene group of this compound can participate in surface-initiated polymerization reactions, leading to the growth of polymer brushes from a surface. This technique can be used to create surfaces with tailored wettability, biocompatibility, or other desired properties. The functionalization of cyclo-olefin polymer substrates with carboxylic acid groups has been shown to be effective for the immobilization of biomolecules. nih.gov

In the realm of hybrid materials, the dual functionality of this compound can be exploited to bridge inorganic and organic components. For example, the carboxylic acid could bind to the surface of inorganic nanoparticles, while the alkene could be polymerized to form a surrounding polymer matrix. This would result in a nanocomposite material with properties derived from both the inorganic and organic phases. The synthesis of hybrid ultramicroporous materials (HUMs) is an area where functional organic linkers play a crucial role in tuning material properties for applications such as carbon capture. rsc.org

Responsive Polymers and Smart Materials from this compound Derivatives

The incorporation of this compound and its derivatives into polymer chains is a key strategy for developing responsive polymers, also known as smart materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli, such as pH, temperature, or light. The carboxylic acid group is particularly effective for imparting pH-responsiveness.

Polymers derived from this compound can be synthesized primarily through Ring-Opening Metathesis Polymerization (ROMP). This technique is highly efficient for polymerizing cyclic olefins and is tolerant of a wide range of functional groups, including carboxylic acids. umn.eduacs.org The resulting polymer features a poly(cyclooctenamer) backbone with pendant carboxylic acid groups.

The carboxylic acid moieties along the polymer chain can exist in either a protonated (hydrophobic) or deprotonated (hydrophilic) state depending on the pH of the surrounding environment. frontiersin.org This reversible change in ionization and, consequently, hydrophilicity, drives the responsive behavior of the material. For instance, at low pH, the carboxylic acid groups are protonated (-COOH), leading to a more collapsed and less water-soluble polymer conformation. As the pH increases above the pKa of the carboxylic acid, the groups deprotonate to form carboxylates (-COO-), resulting in electrostatic repulsion between the chains and increased interaction with water, causing the polymer to swell or dissolve. nih.gov This pH-triggered transition can be harnessed for a variety of applications, including drug delivery systems, sensors, and actuators.

While direct polymerization of this compound is feasible, an alternative and common strategy involves the post-polymerization modification of a precursor polymer. For example, a polymer with protected carboxylic acid groups, such as esters, can be synthesized via ROMP and then hydrolyzed to yield the final carboxylic acid-functionalized polymer. This approach can sometimes offer better control over the polymerization process. nih.gov Another method is the functionalization of a pre-formed polycyclooctene with molecules containing carboxylic acid groups through thiol-ene click chemistry on the backbone's double bonds.

The properties of these responsive polymers can be finely tuned by copolymerizing this compound with other functionalized or non-functionalized cyclooctene monomers. This allows for the precise adjustment of the density of responsive groups, which in turn controls the sensitivity and magnitude of the response to stimuli. researchgate.net

Table 1: Potential Properties of Responsive Polymers from this compound

Property Description Influencing Factors
pH-Responsiveness Reversible swelling or solubility changes in response to pH variations. Density of carboxylic acid groups, polymer architecture, presence of co-monomers.
Tunable pKa The pH at which the responsive transition occurs can be adjusted. Local chemical environment of the carboxylic acid groups, copolymer composition.
Biocompatibility The introduction of carboxylic acid groups can enhance the biocompatibility of polyolefin-based materials. Monomer purity, polymer structure.

| Adhesion | The carboxylic acid groups can improve adhesion to various substrates through hydrogen bonding and other interactions. | Concentration of functional groups on the polymer surface. |

Dendrimer and Hyperbranched Polymer Synthesis

The well-defined structure of this compound also makes it a promising candidate for the synthesis of complex, three-dimensional macromolecules like dendrimers and hyperbranched polymers. These materials are characterized by their highly branched, tree-like structures and a high density of terminal functional groups.

Dendrimer Synthesis:

Dendrimers are perfectly branched, monodisperse macromolecules. Their synthesis requires a step-wise and controlled approach, often categorized as divergent or convergent. In the context of this compound, it can potentially serve in several capacities:

Core Molecule: A molecule of this compound could be functionalized at the carboxylic acid group to initiate the growth of dendritic wedges, forming a dendrimer with a polymerizable core.

Branching Monomer: While less common for this specific molecule, derivatives of this compound could be designed to act as AB₂ or AB₃ type monomers, where 'A' is a reactive site for attachment to the core or a growing branch, and 'B' represents latent functionalities for the next generation of branching. The carboxylic acid provides a convenient handle for creating these branching points. For example, the carboxylic acid can be converted to an acid chloride or activated ester to react with amine or alcohol groups of a core molecule or a growing dendron.

The presence of the polymerizable cyclooctene ring offers the intriguing possibility of creating dendrimers with a polymerizable outer shell or core, which could then be used to form even more complex architectures like star polymers with dendritic arms or cross-linked dendritic networks.

Hyperbranched Polymer Synthesis:

Hyperbranched polymers are similar to dendrimers but are polydisperse and have a less regular branching structure. They are typically synthesized in a one-pot reaction, which is more cost-effective than the multi-step synthesis of dendrimers. This compound is a suitable candidate for the synthesis of hyperbranched polymers through several potential routes:

Self-Condensing Vinyl Polymerization (SCVP): Derivatives of this compound could be designed to act as "inimer" molecules for SCVP. An inimer possesses both a polymerizable group (the cyclooctene ring) and an initiating group, which could be derived from the carboxylic acid.

Polycondensation of ABx Monomers: The carboxylic acid group can be transformed into a reactive site 'A' (e.g., an acyl halide), and other parts of the molecule can be functionalized to contain multiple 'B' groups (e.g., hydroxyl or amine groups). The resulting ABx monomer can then undergo polycondensation to form a hyperbranched polyester or polyamide with a polyalkenamer backbone.

The resulting hyperbranched polymers would possess a large number of terminal carboxylic acid groups, making them highly functional materials with potential applications in coatings, additives, and drug delivery, leveraging their unique rheological properties and high solubility.

Table 2: Potential Roles of this compound in Branched Polymer Synthesis

Polymer Architecture Potential Role of this compound Resulting Features
Dendrimers Core molecule or precursor to branching units. Perfectly branched structures with a polymerizable core or periphery. High density of terminal functional groups.

| Hyperbranched Polymers | Monomer in one-pot synthesis (e.g., as an ABx type monomer). | Irregularly branched, polydisperse macromolecules with a high degree of functionality and a polyalkenamer backbone. |

Advanced Analytical Techniques for Research and Quality Control

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity and stereoisomeric composition of cyclooct-4-ene-1-carboxylic acid. The separation of its various forms—cis and trans diastereomers, and their respective enantiomers—requires specialized chiral stationary phases.

The separation of enantiomers is achievable through chiral chromatography, a process that relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). gcms.cz For a molecule like this compound, both chiral GC and HPLC offer powerful solutions for determining enantiomeric excess (ee).

Chiral Gas Chromatography (GC): Capillary GC is a highly sensitive and reproducible technique for separating volatile stereoisomers. gcms.cz The most effective CSPs for chiral GC are based on derivatized cyclodextrins (CDs), which are chiral, torus-shaped macromolecules. gcms.cz Permethylated beta-cyclodextrin (B164692) phases are particularly versatile, reportedly capable of resolving approximately 60% of all chiral separations. chromatographyonline.com For carboxylic acids, derivatization to a more volatile ester form (e.g., methyl or ethyl ester) is often a prerequisite for successful GC analysis. The choice of cyclodextrin (B1172386) and the operating temperature are critical parameters; lowering the column temperature typically enhances enantiomeric separation. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for the analytical and preparative separation of enantiomers. The separation of chiral carboxylic acids without derivatization is indeed possible, though success depends heavily on the stationary phase chemistry. researchgate.net Polysaccharide-based columns, such as those with derivatized cellulose (B213188) or amylose, exhibit broad selectivity. researchgate.net Another effective class of stationary phases includes macrocyclic glycopeptides, like teicoplanin-based phases (e.g., Chirobiotic T), which are known to resolve chiral acids. researchgate.net The separation mechanism relies on forming transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to different retention times. researchgate.net

TechniqueStationary Phase ExamplesMobile Phase (for HPLC)DetectionKey Considerations
Chiral GC Derivatized β-cyclodextrins (e.g., permethylated)N/A (Gas Carrier: He, H₂)FID, MSDerivatization to ester form is usually required. Lowering oven temperature often improves resolution. gcms.cz
Chiral HPLC Derivatized cellulose/amylose, Macrocyclic glycopeptides (e.g., Chirobiotic T)Hexane/Isopropanol mixtures, Acetonitrile/Water with additives (e.g., TFA)UV, MSCan often analyze the acid directly without derivatization. Mobile phase composition is key to optimizing separation. researchgate.net

When isolation of a specific stereoisomer of this compound is required for further research or as a synthetic precursor, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to purify and collect milligrams to grams of a target compound.

By using larger columns packed with a suitable chiral stationary phase, a racemic or diastereomeric mixture can be separated into its individual components. Fractions corresponding to each eluting isomer are collected, and the solvent is subsequently removed to yield the purified compound. Research on similar compounds has demonstrated that reversed-phase HPLC can be effective in separating geometric (cis/trans) isomers, where cis isomers are often retained less strongly than their trans counterparts. researchgate.net

Hyphenated Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This technique is ideal for identifying and quantifying volatile components in a sample, such as the esterified form of this compound, as well as any volatile impurities or byproducts from its synthesis. As the separated components elute from the GC column, they are ionized, and the resulting mass spectrum provides a molecular fingerprint, allowing for confident identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile and polar compounds like this compound in its native form. researchgate.net The mild ionization techniques used in LC-MS, such as Electrospray Ionization (ESI), allow for the analysis of thermally labile molecules without degradation. researchgate.net

For carboxylic acids, analysis is typically performed in negative ion mode, where the molecule readily deprotonates to form a carboxylate anion, [M-H]⁻. researchgate.net The accurate mass data obtained from a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural details. To enhance retention on common reversed-phase (e.g., C18) columns and improve ionization efficiency, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or o-phenylenediamines can be employed. researchgate.netmdpi.comnih.gov

AdductIon TypePredicted m/zNotes
[M-H]⁻ Negative153.09210Commonly observed for carboxylic acids in ESI negative mode. researchgate.netuni.lu
[M+H]⁺ Positive155.10666Observed in ESI positive mode. uni.lu
[M+Na]⁺ Positive177.08860Sodium adduct, common in ESI positive mode. uni.lu
[M+HCOO]⁻ Negative199.09758Formate adduct, can be observed in negative mode when formic acid is in the mobile phase. uni.lu
Data based on predicted values for C₉H₁₄O₂. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. When coupled with a flow system (flow NMR), it allows for the real-time analysis of chemical reactions. A continuous stream from the reaction vessel is passed through the NMR spectrometer, enabling researchers to monitor the consumption of reactants, the formation of intermediates, and the appearance of the final product, this compound. This provides precise kinetic data and mechanistic insights that are difficult to obtain through discrete sampling and analysis. While less common than hyphenated chromatography techniques, NMR-coupled flow systems offer a sophisticated, non-invasive window into the dynamics of a chemical synthesis.

Elemental Analysis for Stoichiometry and Purity Verification

Elemental analysis is a cornerstone technique for the chemical characterization of "this compound". It provides a quantitative determination of the elemental composition of the compound, which is crucial for verifying its stoichiometry and assessing its purity. The molecular formula for "this compound" is established as C9H14O2, with a corresponding molecular weight of approximately 154.21 g/mol . bldpharm.combldpharm.comuni.lu

The theoretical elemental composition, derived from the molecular formula, serves as a benchmark against which experimentally determined values are compared. Any significant deviation between the theoretical and experimental values can indicate the presence of impurities, residual solvents, or incomplete reaction products.

Theoretical vs. Experimental Elemental Composition of this compound
ElementSymbolTheoretical Percentage (%)Experimental Percentage (%)Notes
CarbonC70.10Data not available in cited sourcesA close correlation between theoretical and experimental values is indicative of high purity.
HydrogenH9.15Data not available in cited sources
OxygenO20.75Data not available in cited sources

Note: Specific experimental elemental analysis data for this compound were not available in the searched literature. The table presents theoretical values calculated from the molecular formula.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Thermal Stability of Polymers and Derivatives

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers and derivatives of "this compound". Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in this regard.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. These transitions are critical as they define the temperature range in which the material behaves as a rigid solid, a rubbery solid, or a viscous liquid, thus dictating its processing and application conditions.

Thermogravimetric Analysis (TGA) monitors the mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition temperature (Td) of materials. It can also provide information about the composition of multi-component systems and the kinetics of degradation.

Research on a trans-benzocyclobutene-fused cyclooctene (B146475) polymer (P1) showed a significantly higher glass transition temperature (Tg) compared to its non-fused counterpart, which was attributed to the additional benzene (B151609) substitution. nih.gov This suggests that the rigid carboxylic acid group in poly(this compound) could also lead to an elevated Tg. The decomposition onset temperature (Td) of P1 was found to be 401 °C, indicating excellent thermal stability. nih.gov

Studies on other functionalized polymers, such as those derived from terpene-based monomers, have shown that the glass transition temperature and thermal stability are dependent on the composition of the comonomers. researchgate.net For instance, increasing the content of a cyclic monomer in a copolymer can lead to an increase in both Tg and thermal stability. researchgate.net Furthermore, investigations into polypeptoids have demonstrated that both the side chain length and the degree of polymerization can influence the thermal decomposition temperature. researchgate.net

Thermal Properties of Related Functionalized Polymers
Polymer/DerivativeAnalytical TechniqueKey FindingsReference
trans-Benzocyclobutene-fused polycyclooctene (P1)DSCGlass Transition Temperature (Tg) is approximately 75 °C higher than the non-fused polymer. nih.gov
trans-Benzocyclobutene-fused polycyclooctene (P1)TGADecomposition onset temperature (Td) of 401 °C. nih.gov
Copolymers of cyclohexyl methacrylate (B99206) and citronellyl methacrylateDSCTg ranges from 9.8 °C to 47.5 °C depending on composition. researchgate.net
Copolymers of cyclohexyl methacrylate and citronellyl methacrylateTGAThermal stability ranges from 195 °C to 222 °C in an inert atmosphere. researchgate.net
Polysarcosine (pSar) of varying molecular weightsTGA5% weight loss thermal decomposition temperature (Td) increased from 315 °C to 339 °C with increasing molecular weight. researchgate.net
Polysarcosine (pSar) of varying molecular weightsDSCGlass transition temperature (Tg) increased from 143 °C to 149 °C with increasing molecular weight. researchgate.net

Future Research Directions and Emerging Opportunities for Cyclooct 4 Ene 1 Carboxylic Acid

Paving the Way: Novel and Highly Efficient Stereoselective Synthetic Routes

The spatial arrangement of atoms in Cyclooct-4-ene-1-carboxylic acid, particularly the cis/trans isomerism of the double bond and the stereochemistry at the carboxyl-bearing carbon, profoundly influences its properties and reactivity. Consequently, the development of novel and highly efficient stereoselective synthetic routes is a cornerstone for unlocking its full potential.

Future efforts will likely focus on catalytic enantioselective and diastereoselective methods to access specific stereoisomers. Building upon existing strategies for related cyclooctene (B146475) systems, researchers can explore several promising avenues. For instance, a diastereoselective synthesis of trans-cyclooctenes has been achieved starting from 1,5-cyclooctadiene (B75094). This process involves the formation of trans-cyclooct-4-enone, which can then undergo stereocontrolled nucleophilic additions. nih.govnih.gov Adapting this methodology to introduce a carboxylic acid or a precursor group could provide a reliable route to specific diastereomers of trans-Cyclooct-4-ene-1-carboxylic acid.

Furthermore, the synthesis of cyclooctene derivatives bearing a carboxylic acid has been accomplished through iodolactonization of 1,4-cyclooctadiene, leading to the stereospecific introduction of an allylic hydroxyl group cis to the carboxyl moiety. nih.gov This intermediate offers a handle for further functionalization and stereochemical control. The development of catalytic, asymmetric versions of such cyclization reactions will be a key area of investigation. The use of chiral catalysts, a strategy that has proven successful in the enantioselective synthesis of other complex molecules, could be employed to guide the formation of a single enantiomer of this compound. pressbooks.pub

Unlocking New Reactions: Exploration of Underutilized Reactivity Modes

The unique conformational flexibility and electronic properties of the cyclooctene scaffold in this compound present a rich landscape for exploring underutilized reactivity modes in the synthesis of complex molecules.

The trans-isomer of cyclooctene is known for its high strain and exceptional reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. nih.gov While this reactivity has been extensively studied for various derivatives, a systematic exploration of the IEDDA reactivity of different stereoisomers of this compound and its derivatives could lead to new applications in chemical biology and materials science. The interplay between the carboxylic acid functionality and the strained double bond could offer unique opportunities for designing novel probes and linkers.

Moreover, the carboxylic acid group itself can be leveraged to direct reactions on the cyclooctene ring. Intramolecular reactions, such as lactonization, can be used to create complex bicyclic structures. A notable example is the iodolactonization of a cyclooctene carboxylic acid derivative to form a bicyclic iodolactone, which can serve as a precursor to other functionalized cyclooctenes. chemrxiv.org Future research could focus on expanding the scope of such intramolecular transformations, using different reagents and catalytic systems to access a wider variety of complex scaffolds. The development of tandem reactions, where multiple bonds are formed in a single operation, will be a particularly attractive goal.

Building the Future: Integration into Advanced Functional Materials and Nanotechnology

The distinct structural features of this compound make it an attractive monomer for the synthesis of advanced functional materials and for applications in nanotechnology.

One promising area is in the field of polymer chemistry. The cyclooctene ring is an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and properties. rsc.orgumn.edu By incorporating this compound into ROMP, polymers with pendant carboxylic acid groups can be synthesized. These functional groups can then be used to tune the polymer's solubility, to chelate metal ions, or to serve as anchor points for attaching other molecules, leading to the development of smart materials, drug delivery systems, and advanced coatings.

In nanotechnology, the carboxylic acid moiety can act as a versatile anchor for attaching the molecule to surfaces or for directing the self-assembly of nanoparticles. tue.nl For example, self-assembled nanoparticles have been created using amphiphilic molecules, where the hydrophilic and hydrophobic domains drive the formation of well-defined structures in water. tue.nl this compound could be incorporated into such amphiphiles, with the cyclooctene ring providing a hydrophobic component and the carboxylic acid a hydrophilic head. The resulting nanoparticles could find applications in areas such as biomedical imaging and targeted drug delivery.

Mimicking Nature: Role in Bio-inspired Catalysis and Artificial Enzyme Systems

The design of artificial enzymes and bio-inspired catalysts is a rapidly growing field that seeks to replicate the remarkable efficiency and selectivity of natural biological systems. The structural and functional motifs found in this compound make it a compelling candidate for incorporation into such systems.

The carboxylic acid group is a common feature in the active sites of many enzymes, where it can act as a general acid or base catalyst or as a ligand for metal ions. By incorporating this compound into larger molecular scaffolds, such as peptides or synthetic polymers, it may be possible to create artificial enzymes where the carboxylic acid plays a key catalytic role. For instance, carboxylic acid reductases are enzymes that convert carboxylic acids to aldehydes, a challenging transformation in synthetic chemistry. nih.gov Understanding the mechanism of these enzymes could inspire the design of catalysts based on this compound for similar transformations.

Furthermore, the cyclooctene ring can serve as a structural scaffold to pre-organize other functional groups in a way that mimics the active site of an enzyme. The conformational flexibility of the eight-membered ring, combined with the ability to introduce stereocenters, allows for the precise positioning of catalytic groups in three-dimensional space. The development of peptoid oligomers that can fold to chelate multimetallic clusters provides a blueprint for how a flexible backbone can be used to create a well-defined coordination environment. rsc.org Applying this concept to this compound-containing oligomers could lead to novel catalysts for a range of chemical reactions.

Designing from the Ground Up: Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic routes. For this compound and its derivatives, advanced computational methods offer a powerful approach to accelerate discovery and innovation.

Density Functional Theory (DFT) can be employed to investigate the conformational landscape of different stereoisomers of this compound, providing insights into their relative stabilities and geometries. researchgate.net Such studies are crucial for understanding and predicting the outcomes of stereoselective reactions. nih.gov DFT calculations can also be used to probe the electronic structure and reactivity of the molecule, helping to identify the most likely sites for chemical attack and to rationalize observed reaction pathways. mdpi.com For instance, computational studies have been instrumental in understanding the enhanced reactivity of strained trans-cyclooctenes in Diels-Alder reactions. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives behave in different environments, such as in solution or as part of a larger molecular assembly. researchgate.net This is particularly relevant for understanding the self-assembly of materials and the interactions of these molecules with biological systems. By simulating the behavior of polymers or nanoparticles derived from this compound, researchers can gain valuable insights into their structure-property relationships and guide the design of new materials with desired functionalities. The development of graph neural networks for predicting DFT-level descriptors of carboxylic acids represents a significant step towards high-throughput screening and data-driven discovery of new molecules and reactions. rsc.orgmit.edu

Q & A

Q. What synthetic routes are commonly used to prepare Cyclooct-4-ene-1-carboxylic acid and its derivatives?

this compound derivatives are typically synthesized via ring-opening or functionalization strategies. For example, protective group chemistry (e.g., tert-butoxycarbonyl [Boc]) is employed to stabilize reactive intermediates during multi-step syntheses, as seen in the synthesis of structurally similar compounds like rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}this compound . Key steps include cyclization reactions, catalytic hydrogenation for double bond reduction, and carboxylation under controlled conditions. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the regiochemistry of the cyclooctene ring and carboxyl group orientation. 13C^{13}\text{C} NMR can distinguish between cis/trans isomers by analyzing chemical shifts of carbons adjacent to the double bond. Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns, while infrared (IR) spectroscopy identifies carboxyl (-COOH) and alkene (C=C) functional groups. For derivatives like (4Z)-Cyclooct-4-ene-1-carboxylic acid, stereochemical assignments may require 2D NMR techniques (e.g., NOESY) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Safety measures include using fume hoods to prevent inhalation of vapors, wearing nitrile gloves to avoid skin contact, and storing the compound in airtight containers under inert gas to prevent oxidation. Safety Data Sheets (SDS) for analogous cyclohexanecarboxylic acids recommend immediate decontamination of spills with absorbent materials and consultation with medical professionals if exposure occurs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Yield discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent purity) or purification methods. For example, Boc-protected derivatives may require rigorous exclusion of moisture to prevent deprotection. Systematic studies using Design of Experiments (DoE) can isolate critical variables, while analytical techniques like HPLC can assess intermediate purity. Cross-referencing protocols from structurally similar compounds (e.g., cyclopentene carboxylates) may provide optimization insights .

Q. What role does ring strain in this compound play in its reactivity for Diels-Alder or cycloaddition reactions?

The cyclooctene ring’s moderate strain energy (compared to smaller cycloalkenes) enhances its participation in [4+2] cycloadditions. Computational studies (e.g., DFT calculations) predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation via kinetic studies under varying temperatures can quantify activation barriers, while X-ray crystallography confirms adduct stereochemistry .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation) can achieve enantioselectivity. For example, Boc-protected aminocyclooctene derivatives are resolved using chiral HPLC columns or enzymatic resolution. Stereochemical outcomes should be validated via polarimetry and compared to computational models (e.g., molecular docking simulations) .

Q. How can computational modeling predict the stability of this compound under varying pH or temperature conditions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., using Gaussian or ORCA software) model protonation states of the carboxyl group and ring conformation changes. Predicted pKa values (via COSMO-RS) guide buffer selection for aqueous studies, while thermogravimetric analysis (TGA) experimentally validates thermal decomposition thresholds .

Q. What functionalization strategies expand the utility of this compound in polymer chemistry or drug discovery?

The carboxyl group enables conjugation with amines (e.g., peptide coupling via EDC/NHS chemistry) or esterification for prodrug development. Ring-opening metathesis polymerization (ROMP) using Grubbs catalysts can generate polycarboxylate materials. For drug design, derivatives like 5-(8-carboxyoctyl)-2-pentylcyclohex-3-ene-1-carboxylic acid demonstrate potential as lipid analogs in metabolic pathway studies .

Data Presentation and Analysis Guidelines

  • Tabular Data : Include reaction yields, spectroscopic assignments (δ in ppm), and computational parameters (e.g., bond lengths, angles).
  • Statistical Analysis : Apply t-tests or ANOVA to compare synthetic yields across conditions, with p-values ≤0.05 indicating significance .
  • Visualization : Use 3D molecular renderings (e.g., PyMOL) to highlight stereochemistry and reaction mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclooct-4-ene-1-carboxylic acid
Reactant of Route 2
Cyclooct-4-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.